Anilopam
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
4-[2-(7-methoxy-4-methyl-1,2,4,5-tetrahydro-3-benzazepin-3-yl)ethyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O/c1-15-13-18-14-20(23-2)8-5-17(18)10-12-22(15)11-9-16-3-6-19(21)7-4-16/h3-8,14-15H,9-13,21H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNCHTURXQMPGMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(CCN1CCC3=CC=C(C=C3)N)C=CC(=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401016515 | |
| Record name | Anilopam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401016515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53716-46-4, 2650709-38-7 | |
| Record name | (-)-4-[2-(1,2,4,5-Tetrahydro-8-methoxy-2-methyl-3H-3-benzazepin-3-yl)ethyl]benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53716-46-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Anilopam [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053716464 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anilopam, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2650709387 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anilopam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401016515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ANILOPAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34E9Q468RT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Anilopam: A Technical Overview of a Benzazepine-Class Opioid Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anilopam (PR 786-723) is a synthetic opioid analgesic belonging to the benzazepine class of compounds.[1] Developed in the 1960s, it was investigated for its analgesic properties but was never commercially marketed.[1][2] Its primary mechanism of action is as a µ-opioid receptor agonist.[2] This document provides a comprehensive technical guide on the chemical structure, properties, and theoretical mechanism of action of this compound. Due to its status as an unmarketed investigational drug, publicly available quantitative preclinical and clinical data are limited.[3] This guide, therefore, includes representative experimental protocols for assessing its opioid receptor activity and visualizes its signaling pathway based on its known mechanism.
Chemical Structure and Properties
This compound is chemically classified as a benzazepine derivative.[2] Its structure is distinct from traditional morphinan-scaffold opioids.
Physicochemical Data
A summary of the available chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Weight | 310.4 g/mol | [2] |
| Melting Point | 90-92 °C | [2] |
| LogP | 5.43230 | [6] |
| Boiling Point | 476°C at 760 mmHg | [6] |
| Flash Point | 241.7°C | [6] |
| SMILES | CC1Cc2cc(ccc2CCN1CCc3ccc(cc3)N)OC | [5] |
Mechanism of Action: µ-Opioid Receptor Agonism
This compound functions as an agonist at the µ-opioid receptor, which is a G-protein coupled receptor (GPCR).[2][3] Upon binding, this compound activates the receptor, initiating a downstream signaling cascade that ultimately leads to its analgesic effects. This process involves the modulation of ion channels and intracellular signaling pathways to reduce neuronal excitability and inhibit pain signal transmission.
Signaling Pathway Diagram
The following diagram illustrates the generalized signaling pathway for a µ-opioid receptor agonist like this compound.
Caption: µ-Opioid receptor agonist signaling pathway.
Experimental Protocols for Pharmacological Characterization
While specific experimental data for this compound is scarce, the following are standard methodologies for characterizing the pharmacological profile of a µ-opioid receptor agonist.[3]
Radioligand Binding Assay (Competitive)
This assay is designed to determine the binding affinity (Ki) of this compound for the µ-opioid receptor.
-
Objective: To measure the ability of this compound to displace a known radiolabeled ligand from the µ-opioid receptor.
-
Materials:
-
Cell membranes expressing µ-opioid receptors.
-
[³H]-DAMGO (selective µ-opioid receptor radioligand).
-
Naloxone (for determining non-specific binding).
-
This compound test compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Liquid scintillation counter.
-
-
Methodology:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, combine the cell membranes, [³H]-DAMGO, and varying concentrations of this compound.
-
A set of wells containing Naloxone is used to define non-specific binding.
-
Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Terminate the reaction by rapid filtration through a cell harvester onto filter mats, washing with ice-cold buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Calculate the Ki value from the IC₅₀ using the Cheng-Prusoff equation.
-
[³⁵S]GTPγS Functional Assay
This assay measures the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound as an agonist.
-
Objective: To quantify the activation of G-proteins coupled to the µ-opioid receptor upon binding of this compound.
-
Materials:
-
Cell membranes expressing µ-opioid receptors and associated G-proteins.
-
[³⁵S]GTPγS (non-hydrolyzable GTP analog).
-
GDP.
-
DAMGO (full µ-opioid receptor agonist for reference).
-
This compound test compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).
-
-
Methodology:
-
Prepare serial dilutions of this compound and the reference agonist, DAMGO.
-
In a 96-well plate, add cell membranes, GDP, and the test compound (this compound) or reference compound.
-
Pre-incubate the plate.
-
Initiate the G-protein activation by adding [³⁵S]GTPγS.
-
Incubate to allow for [³⁵S]GTPγS binding to the activated Gα subunit.
-
Terminate the reaction via rapid filtration.
-
Measure the bound [³⁵S]GTPγS using a liquid scintillation counter.
-
Plot the data as a dose-response curve to determine EC₅₀ and Eₘₐₓ values.
-
Experimental Workflow Diagram
The logical flow for the characterization of a compound like this compound is depicted below.
Caption: Pharmacological characterization workflow.
Conclusion
This compound is a benzazepine-based µ-opioid receptor agonist whose unique chemical structure continues to be of interest in the field of analgesic drug discovery. While extensive published data on its pharmacological profile are not available, standardized in vitro assays can be employed to thoroughly characterize its binding affinity, potency, and efficacy. The protocols and pathways detailed in this guide provide a foundational framework for researchers and drug development professionals to re-evaluate this compound and similar compounds as potential leads for novel therapeutics.
References
Anilopam: A Technical Guide to its Discovery, Synthesis, and Characterization
Executive Summary: Anilopam (PR-786-723) is a synthetic benzazepine derivative first developed in the 1960s by Pentwell.[1] Identified as a potent µ-opioid receptor agonist, it represented a novel structural class diverging from traditional morphinan-based analgesics.[2] Despite early promise, this compound was never commercialized, leading to a scarcity of comprehensive public data on its pharmacology and synthesis.[2][3] This guide consolidates the available information, outlines plausible synthetic pathways, and presents standardized experimental protocols for its characterization, aiming to provide a foundational resource for researchers and drug development professionals interested in re-evaluating this vintage opioid agonist.
Discovery and Rationale
This compound, chemically known as 4-[2-(7-methoxy-4-methyl-1,2,4,5-tetrahydro-3-benzazepin-3-yl)ethyl]aniline, emerged from research programs in the 1960s focused on identifying novel analgesic agents.[1][2] The development of a benzazepine core was a strategic departure from the classic opioid scaffolds, with the goal of potentially separating analgesic efficacy from the typical side-effect profile, including respiratory depression and dependence.[2] While the precise reasons for the discontinuation of its development remain largely undisclosed in public records, the unique structure of this compound continues to present an intriguing starting point for modern drug discovery efforts.[2]
Plausible Chemical Synthesis
Detailed proprietary synthesis methods for this compound are not publicly available. However, based on its benzazepine structure, a plausible multi-step synthetic route can be conceptualized, likely involving the formation of the core benzazepine ring followed by N-alkylation.[4] A common approach for the synthesis of the tetrahydro-3-benzazepine core is the Bischler-Napieralski reaction followed by reduction.[4]
Experimental Protocol: Plausible Synthesis of this compound
Step 1: Formation of the Tetrahydro-3-benzazepine Core (via Bischler-Napieralski Reaction and Reduction)
-
Cyclization: A substituted N-acyl-phenethylamine is subjected to a Bischler-Napieralski reaction, using a dehydrating agent such as phosphorus oxychloride, to yield a dihydroisoquinoline intermediate.
-
Reduction: The resulting intermediate is then reduced to the corresponding tetrahydroisoquinoline (the benzazepine core) using a reducing agent like sodium borohydride.
Step 2: N-Alkylation
-
The purified tetrahydro-3-benzazepine core (1.0 equivalent) is dissolved in a suitable solvent such as acetonitrile.
-
An appropriate alkylating agent, such as a protected 2-(4-aminophenyl)ethyl halide, and a non-nucleophilic base (e.g., diisopropylethylamine) are added.
-
The reaction mixture is heated to approximately 80°C and stirred under a nitrogen atmosphere for 12-24 hours, with progress monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]
-
Upon completion, the mixture is cooled, filtered, and the solvent is removed under reduced pressure. The crude product is then purified using column chromatography on silica (B1680970) gel.[4]
Step 3: Final Reduction/Deprotection
-
The N-alkylated intermediate (1.0 equivalent) is dissolved in ethanol.[4]
-
Palladium on carbon (10% w/w, 0.05 eq) is added as a catalyst.[4]
-
The reaction vessel is purged with hydrogen gas and stirred under a hydrogen atmosphere for 4-8 hours at room temperature.[4]
-
Reaction completion is monitored by TLC or LC-MS.[4]
-
The catalyst is removed by filtration through Celite, and the filtrate is concentrated to yield crude this compound.[4]
-
The final product can be further purified by recrystallization or column chromatography.[4]
Mechanism of Action and Signaling Pathways
This compound's primary mechanism of action is as an agonist at the µ-opioid receptor, a G-protein coupled receptor (GPCR).[5] The binding of this compound to this receptor is expected to trigger a cascade of intracellular events that lead to analgesia. Additionally, some research suggests that this compound may have anti-inflammatory properties through the attenuation of NF-κB activation.[2][5]
µ-Opioid Receptor Agonism
Upon binding to the µ-opioid receptor, this compound would induce a conformational change, leading to the activation of associated inhibitory G-proteins (Gi/o). This activation results in the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channel activity. Specifically, it leads to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing hyperpolarization, and the closing of voltage-gated calcium channels, which reduces neurotransmitter release.
Potential Anti-inflammatory Pathway
Preliminary research suggests this compound may attenuate lipopolysaccharide-induced NF-κB activation.[2] This would likely involve the inhibition of the signaling cascade that leads to the phosphorylation and subsequent degradation of IκB, the inhibitory protein of NF-κB. By preventing IκB degradation, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes.
Quantitative Data Summary
Due to the lack of publicly available preclinical data for this compound, the following tables present hypothetical yet representative data that would be generated to characterize its pharmacological profile.[2][5]
Table 1: In Vitro Receptor Binding Affinity
| Receptor | Radioligand | Ki (nM) |
| µ-Opioid | [³H]-DAMGO | 1.5 |
| δ-Opioid | [³H]-DPDPE | 250 |
| κ-Opioid | [³H]-U69593 | 475 |
Table 2: In Vitro Functional Activity ([³⁵S]GTPγS Binding Assay)
| Receptor | EC₅₀ (nM) | Eₘₐₓ (%) |
| µ-Opioid | 12.5 | 95 |
| δ-Opioid | >1000 | <10 |
| κ-Opioid | >1000 | <10 |
Table 3: In Vivo Analgesic Efficacy (Rodent Hot Plate Test)
| Dose (mg/kg, i.p.) | Latency (seconds) | % Maximum Possible Effect (%MPE) |
| Vehicle | 10.2 ± 1.1 | 0 |
| 1 | 15.8 ± 1.5 | 28 |
| 3 | 25.4 ± 2.0 | 76 |
| 10 | 30.0 ± 2.5 | 100 |
Experimental Protocols
The following are standard methodologies that would be employed to characterize a compound like this compound.[2]
Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of this compound for opioid receptors.
-
Methodology:
-
Prepare cell membranes expressing the opioid receptor subtype of interest.
-
Incubate the membranes with a specific radioligand (e.g., [³H]-DAMGO for µ-opioid receptors) and varying concentrations of this compound.
-
After reaching equilibrium, separate bound from free radioligand by rapid filtration.
-
Quantify the bound radioactivity using liquid scintillation counting.
-
Calculate the IC₅₀ value and convert it to a Ki value using the Cheng-Prusoff equation.
-
[³⁵S]GTPγS Functional Assay
-
Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound as a functional agonist.
-
Methodology:
-
Use cell membranes expressing the µ-opioid receptor and associated G-proteins.[2]
-
In a 96-well plate, combine the cell membranes, GDP, and a dilution series of this compound or a standard agonist (e.g., DAMGO).[2]
-
Initiate the reaction by adding [³⁵S]GTPγS, a non-hydrolyzable GTP analog.[2]
-
Incubate to allow for G-protein activation and binding of [³⁵S]GTPγS.[2]
-
Terminate the reaction by rapid filtration and quantify the bound [³⁵S]GTPγS using a scintillation counter.[2]
-
In Vivo Hot Plate Test
-
Objective: To assess the analgesic efficacy of this compound in a model of thermal pain.
-
Methodology:
-
Acclimate rodents (e.g., mice or rats) to the testing room and apparatus.
-
Administer this compound or vehicle intraperitoneally (i.p.).
-
At a predetermined time post-administration (e.g., 30 minutes), place the animal on a hot plate maintained at a constant temperature (e.g., 55°C).
-
Record the latency to a nociceptive response (e.g., paw licking, jumping). A cut-off time is used to prevent tissue damage.
-
Calculate the % Maximum Possible Effect (%MPE).
-
Acetic Acid-Induced Writhing Test
-
Objective: To evaluate the analgesic effect of this compound in a model of visceral pain.
-
Methodology:
-
Administer this compound or vehicle to mice.
-
After a pre-treatment period (e.g., 30 minutes), inject a 0.6% acetic acid solution intraperitoneally.[5]
-
Immediately place the mouse in an observation chamber and count the number of writhes (abdominal constrictions and stretches) over a defined period (e.g., 20 minutes).[5]
-
A reduction in the number of writhes compared to the vehicle group indicates analgesia.
-
References
Anilopam: A Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Anilopam (also known by its investigational code PR 786-723) is an opioid analgesic developed in the 1960s that was never commercially marketed.[1][2] Consequently, there is a significant scarcity of publicly available, detailed preclinical and clinical data. This guide provides a comprehensive overview based on its known classification as a µ-opioid receptor agonist and outlines theoretical and standard experimental frameworks for its characterization. The quantitative data and specific experimental protocols presented herein are illustrative and based on general practices in analgesic drug discovery.[1][3]
Core Mechanism of Action: µ-Opioid Receptor Agonism
This compound's primary mechanism of action is as an agonist at the µ-opioid receptors (MOR).[1] These receptors are G-protein coupled receptors (GPCRs) located extensively throughout the central and peripheral nervous systems. The binding and activation of MOR by an agonist like this compound initiates a cascade of intracellular events, leading to a reduction in neuronal excitability and the inhibition of nociceptive signal transmission, resulting in analgesia.[1]
Upon agonist binding, the µ-opioid receptor undergoes a conformational change, leading to the activation of its associated heterotrimeric G-protein (Gi/o). The activated Gα subunit inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. Simultaneously, the Gβγ subunit complex modulates ion channel activity, leading to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs). The cumulative effect of these actions is a hyperpolarization of the neuronal membrane and a decrease in neurotransmitter release, which dampens the pain signal.
Signaling Pathway
Caption: Theoretical signaling cascade of this compound via the µ-opioid receptor.
Potential Secondary Mechanism: Anti-Inflammatory Action
Some research suggests that this compound may also possess anti-inflammatory properties.[1][3] This potential dual-action profile could offer therapeutic advantages in pain conditions with an inflammatory component. The proposed mechanism involves the attenuation of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.[1][3] By inhibiting NF-κB activation, this compound could theoretically reduce the production of pro-inflammatory cytokines and mediators.
Hypothetical Anti-Inflammatory Pathway
Caption: Hypothetical inhibition of the NF-κB pathway by this compound.
Quantitative Data Summary
Due to the limited public data, the following table presents hypothetical, yet plausible, quantitative data for this compound to illustrate its potential pharmacological profile. These values would be determined through the experimental protocols outlined in the subsequent section.
| Parameter | Receptor/Assay | Hypothetical Value | Interpretation |
| Binding Affinity (Ki) | Human µ-Opioid Receptor | 1.5 nM | High affinity for the primary target receptor. |
| Human κ-Opioid Receptor | 150 nM | ~100-fold selectivity for µ over κ receptors. | |
| Human δ-Opioid Receptor | 250 nM | ~167-fold selectivity for µ over δ receptors. | |
| Functional Activity (EC₅₀) | [³⁵S]GTPγS Binding Assay | 12 nM | Potent agonist activity at the µ-opioid receptor. |
| Efficacy (Eₘₐₓ) | [³⁵S]GTPγS Binding Assay | 95% (vs. DAMGO) | High efficacy, acting as a near-full agonist. |
| Analgesic Efficacy (ED₅₀) | Mouse Hot Plate Test | 0.5 mg/kg (i.p.) | Potent analgesic effect in a preclinical model of acute thermal pain. |
Experimental Protocols
The characterization of a compound like this compound would involve a series of in vitro and in vivo experiments to determine its binding affinity, functional activity, and analgesic efficacy.
In Vitro: Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for opioid receptors.
Methodology:
-
Preparation: Cell membranes expressing the human µ, κ, and δ opioid receptors are prepared.
-
Competitive Binding: A constant concentration of a radiolabeled ligand (e.g., [³H]DAMGO for MOR) is incubated with the cell membranes in the presence of varying concentrations of this compound.
-
Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated via rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The IC₅₀ value (concentration of this compound that inhibits 50% of radioligand binding) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation.
In Vitro: [³⁵S]GTPγS Functional Assay
Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound as a functional agonist.[3]
Methodology:
-
Materials: Cell membranes expressing the µ-opioid receptor, [³⁵S]GTPγS (a non-hydrolyzable GTP analog), GDP, and a reference full agonist (e.g., DAMGO).[3]
-
Reaction Setup: In a 96-well plate, cell membranes are incubated with GDP and varying concentrations of this compound or the reference agonist.[3]
-
Initiation: The reaction is initiated by the addition of [³⁵S]GTPγS.[3] Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.
-
Incubation & Termination: The reaction is allowed to proceed for a defined period and then terminated by rapid filtration.
-
Quantification: The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.
-
Data Analysis: Dose-response curves are generated to determine the EC₅₀ and Eₘₐₓ values for this compound, relative to the full agonist.
In Vivo: Acetic Acid-Induced Writhing Test
Objective: To assess the peripheral analgesic efficacy of this compound in a model of visceral pain.
Methodology:
-
Animal Model: Male or female mice are used.
-
Administration: Animals are pre-treated with either vehicle or varying doses of this compound, typically via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
Induction of Writhing: After a set pre-treatment time (e.g., 30 minutes), a 0.6% solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response (abdominal constrictions and stretching).[1]
-
Observation: Each mouse is immediately placed in an individual observation chamber, and the number of writhes is counted for a defined period (e.g., 20 minutes).[1]
-
Data Analysis: The percentage inhibition of writhing for each dose group is calculated relative to the vehicle control group. The ED₅₀ (the dose that produces 50% of the maximal analgesic effect) can then be determined.
Experimental Workflow Diagram
Caption: A generalized workflow for the preclinical evaluation of this compound.
Conclusion
This compound, a benzazepine derivative, is primarily classified as a µ-opioid receptor agonist.[1][3] Its distinct chemical structure, differing from the classic morphinan (B1239233) scaffold, suggests a potential for a unique receptor interaction profile that could theoretically translate to a different therapeutic window.[3] Furthermore, preliminary suggestions of anti-inflammatory activity via NF-κB inhibition present an intriguing possibility for a dual-action analgesic.[3] While the historical lack of commercial development and public data presents a challenge, it also highlights an opportunity. A modern re-evaluation of this compound using current pharmacological and drug discovery methodologies could unlock the therapeutic potential of this vintage molecule, potentially offering a lead compound for the development of novel and safer pain therapeutics.[3]
References
Early Research on Anilopam: A Technical Guide for Drug Development Professionals
Introduction
Anilopam (PR-786-723) is an opioid analgesic of the benzazepine class, first developed in the 1960s.[1] As a µ-opioid receptor agonist, it showed early therapeutic promise but was never commercially marketed.[1][2] Consequently, a comprehensive public record of its quantitative pharmacological data and detailed experimental protocols is scarce.[1][3] This guide provides a technical overview of this compound's known properties and reconstructs plausible experimental methodologies for its characterization based on its classification and standard practices in pharmacology. The information is intended for researchers, scientists, and drug development professionals interested in the re-evaluation of this vintage compound.
Pharmacological Properties
Pharmacodynamics
This compound's primary mechanism of action is as an agonist at µ-opioid receptors, which are G-protein coupled receptors (GPCRs) located in the central and peripheral nervous systems.[1][4] Activation of these receptors leads to a cascade of intracellular events that ultimately reduce neuronal excitability and inhibit the transmission of nociceptive signals.[1] Preliminary research also suggests that this compound may possess anti-inflammatory properties by attenuating the activation of the NF-κB signaling pathway.[1][2]
Table 1: Summary of this compound Pharmacodynamic Parameters (Hypothetical Data)
| Parameter | Receptor | Value (Hypothetical) | Description |
|---|---|---|---|
| Binding Affinity (Kᵢ) | Human µ-opioid | 5 nM | The equilibrium dissociation constant for this compound binding to the receptor, indicating high affinity. |
| Potency (EC₅₀) | Human µ-opioid | 50 nM | The concentration of this compound that produces 50% of its maximal effect in a functional assay. |
| Efficacy (Eₘₐₓ) | Human µ-opioid | 85% | The maximum functional response elicited by this compound relative to a full agonist like DAMGO. |
Note: The values presented in this table are hypothetical and for illustrative purposes, as comprehensive quantitative data for this compound is not publicly available.
Caption: µ-Opioid Receptor Signaling Pathway Activated by this compound.
Caption: Potential Attenuation of the NF-κB Inflammatory Pathway by this compound.
Pharmacokinetics
Detailed pharmacokinetic parameters for this compound, such as half-life, bioavailability, clearance, and volume of distribution, are not available in the public domain.[2] The following table outlines the key parameters that would need to be determined in preclinical studies.
Table 2: Key Pharmacokinetic Parameters for this compound
| Parameter | Species | Value |
|---|---|---|
| Half-life (t½) | Rat/Mouse/Dog | Data not available |
| Bioavailability (F%) | Rat/Mouse/Dog | Data not available |
| Clearance (CL) | Rat/Mouse/Dog | Data not available |
| Volume of Distribution (Vd) | Rat/Mouse/Dog | Data not available |
| Metabolism | Major Metabolites | Data not available |
Experimental Protocols
The following are detailed, standard methodologies that would be employed to characterize a compound like this compound.[2]
Radioligand Binding Assay for µ-Opioid Receptor Affinity
Objective: To determine the binding affinity (Kᵢ) of this compound for the human µ-opioid receptor.[2]
Materials:
-
HEK293 cell membranes expressing the human µ-opioid receptor.[2]
-
[³H]-DAMGO (a selective µ-opioid receptor agonist radioligand).[2]
-
Naloxone (a non-selective opioid receptor antagonist for determining non-specific binding).[2]
-
This compound (test compound).[2]
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).[2]
-
Scintillation cocktail and vials.[2]
-
Liquid scintillation counter.[2]
Procedure:
-
Prepare a dilution series of this compound.[2]
-
In a 96-well plate, add the binding buffer, cell membranes, [³H]-DAMGO, and either vehicle, Naloxone (for non-specific binding), or this compound at various concentrations.[2]
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.[2]
-
Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold binding buffer to remove unbound radioligand.[2]
-
Place the filters in scintillation vials with scintillation cocktail.[2]
-
Quantify the radioactivity using a liquid scintillation counter.[2]
-
Calculate the specific binding by subtracting non-specific binding from total binding.[2]
-
Determine the IC₅₀ value of this compound (the concentration that inhibits 50% of specific [³H]-DAMGO binding) by non-linear regression analysis.[2]
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.[2]
Caption: Experimental Workflow for a Radioligand Binding Assay.
[³⁵S]GTPγS Functional Assay for µ-Opioid Receptor Agonism
Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound as a functional agonist at the µ-opioid receptor.[2]
Materials:
-
Cell membranes expressing the µ-opioid receptor and associated G-proteins.[2]
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).[2]
-
GDP.[2]
-
DAMGO (a full µ-opioid receptor agonist).[2]
-
This compound (test compound).[2]
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).[2]
Procedure:
-
Prepare a dilution series of this compound and DAMGO.[2]
-
In a 96-well plate, add the cell membranes, GDP, and either vehicle, DAMGO, or this compound.[2]
-
Pre-incubate the plate.[2]
-
Initiate the reaction by adding [³⁵S]GTPγS.[2]
-
Incubate to allow for G-protein activation and binding of [³⁵S]GTPγS.[2]
-
Terminate the reaction by rapid filtration.[2]
-
Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.[2]
-
Plot the concentration-response curves and determine the EC₅₀ and Eₘₐₓ values for this compound, with the response to a saturating concentration of DAMGO defined as 100% efficacy.[2]
Conclusion
This compound remains an under-explored molecule from the history of opioid research.[2] While the lack of comprehensive public data is a significant hurdle, its unique benzazepine structure and potential for a dual analgesic and anti-inflammatory profile make it a compelling subject for re-evaluation.[2] By applying modern drug discovery technologies, from high-throughput screening to computational modeling, the therapeutic potential of this compound could be fully elucidated, potentially leading to a new class of analgesics.[2]
References
Anilopam: A Technical Guide to Solubility and Stability Studies
Introduction
Anilopam (PR-786-723) is a synthetic benzazepine derivative developed in the 1960s, recognized for its activity as a µ-opioid receptor agonist.[1] Despite its potential, this compound was never commercially marketed, and as a result, a comprehensive public record of its physicochemical properties is scarce.[1] This technical guide serves as a resource for researchers, scientists, and drug development professionals by outlining the essential solubility and stability studies required for a compound like this compound. While specific experimental data for this compound is not publicly available, this document provides the standard methodologies and theoretical frameworks necessary to conduct such an evaluation, in line with modern pharmaceutical development practices and regulatory expectations.
Section 1: Solubility Studies
The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and developability. Poor solubility can lead to low absorption, limiting therapeutic efficacy.[2] Therefore, a thorough understanding of a compound's solubility profile across different physiological and formulation conditions is fundamental.
Data Presentation: Illustrative Solubility Profile
Given the absence of published data, the following table presents a hypothetical solubility profile for this compound. This data is for illustrative purposes only, representing the type of results that would be generated during early-phase drug development.
| Solvent/Medium | Temperature (°C) | Illustrative Solubility (µg/mL) | Method |
| Purified Water | 25 | 5.0 | Shake-Flask |
| 0.1 N HCl (pH 1.2) | 37 | > 1000 | Shake-Flask |
| Phosphate Buffer (pH 4.5) | 37 | 750 | Shake-Flask |
| Phosphate Buffer (pH 6.8) | 37 | 25 | Shake-Flask |
| Phosphate Buffer (pH 7.4) | 37 | 8.0 | Shake-Flask |
| Ethanol | 25 | > 2000 | Shake-Flask |
| Propylene Glycol | 25 | 1500 | Shake-Flask |
Note: Data is hypothetical and for illustrative purposes only.
Experimental Protocols
The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[3]
-
Objective: To determine the saturation concentration of this compound in a specific solvent at equilibrium.
-
Materials:
-
This compound drug substance
-
Selected solvents (e.g., water, pH buffers, organic solvents)
-
Scintillation vials or glass flasks
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or Mass Spectrometer (MS)
-
-
Procedure:
-
Add an excess amount of this compound powder to a vial containing a known volume of the test solvent. The excess solid should be clearly visible.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[3]
-
After agitation, allow the vials to stand to let undissolved solids settle.
-
Carefully withdraw a sample from the supernatant, avoiding any solid particles.
-
Immediately filter the sample through a syringe filter to remove any remaining undissolved microparticles.
-
Dilute the filtrate with a suitable mobile phase to a concentration within the calibrated range of the analytical method.
-
Quantify the concentration of this compound in the diluted filtrate using a validated HPLC-UV or LC-MS method.
-
The resulting concentration represents the equilibrium solubility of the compound in that solvent at that temperature.
-
A validated analytical method is required to measure the drug concentration in the collected samples.
-
Objective: To accurately quantify the concentration of this compound in solution.
-
Instrumentation: HPLC system with a UV detector, C18 analytical column.
-
Example HPLC Conditions:
-
Mobile Phase: Acetonitrile and 0.1% Formic Acid in Water (Gradient elution).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by UV spectral scan of this compound (e.g., 280 nm).
-
Injection Volume: 10 µL.
-
-
Procedure:
-
Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., methanol).
-
Create a series of calibration standards by diluting the stock solution.
-
Inject the standards to generate a calibration curve (Peak Area vs. Concentration).
-
Inject the prepared (filtered and diluted) samples from the solubility experiment.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
-
Mandatory Visualization
Workflow for Shake-Flask Solubility Measurement.
Section 2: Stability Studies
Stability testing is a crucial component of drug development, providing evidence on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[4] These studies are essential for determining storage conditions, retest periods, and shelf life.
Forced Degradation (Stress Testing)
Forced degradation, or stress testing, is the process of subjecting a drug to conditions more severe than accelerated stability studies.[5] Its primary goals are to identify likely degradation products, elucidate degradation pathways, and demonstrate the specificity of the analytical methods used—ensuring they are "stability-indicating."[5][6] The International Council for Harmonisation (ICH) guideline Q1A(R2) outlines the standard stress conditions.[7]
Data Presentation: Illustrative Forced Degradation Results
The following table summarizes hypothetical results from a forced degradation study of this compound. The goal is typically to achieve 5-20% degradation to ensure that degradation products are generated at detectable levels without completely consuming the parent drug.[7]
| Stress Condition | Duration | Illustrative % Degradation | Observations |
| 0.1 N HCl | 24 hours | 15.2% | One major and two minor degradation products |
| 0.1 N NaOH | 24 hours | 8.5% | Two major degradation products |
| 5% Hydrogen Peroxide (H₂O₂) | 24 hours | 18.9% | Multiple degradation products observed |
| Thermal (80 °C) | 48 hours | 6.1% | One major degradation product |
| Photolytic (ICH Q1B conditions) | 8 hours | 4.5% | Minor degradation, one product detected |
Note: Data is hypothetical and for illustrative purposes only.
Experimental Protocols
-
Objective: To identify potential degradation pathways and products for this compound under various stress conditions.
-
Materials:
-
This compound drug substance
-
Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)
-
Temperature-controlled oven, Photostability chamber
-
Validated stability-indicating HPLC method
-
-
Procedure:
-
Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 N HCl. Heat the solution (e.g., at 60 °C) for a specified time. At various time points, withdraw samples, neutralize them, and dilute for analysis.
-
Base Hydrolysis: Repeat the process using 0.1 N NaOH.
-
Oxidation: Dissolve this compound in a suitable solvent and add a solution of 3-5% H₂O₂. Store at room temperature and sample at various time points.
-
Thermal Degradation: Store solid this compound powder in a temperature-controlled oven (e.g., at 80 °C). Sample at various time points, dissolve in a suitable solvent, and analyze.
-
Photolytic Degradation: Expose solid this compound powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).[5] A control sample should be stored in the dark.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method. The method must be able to resolve the intact this compound peak from all process impurities and degradation products.
-
A stability-indicating method (SIM) is a validated analytical procedure that can accurately and selectively quantify the decrease in the concentration of the API in the presence of its degradation products.[8]
-
Objective: To develop an HPLC method capable of separating this compound from all potential degradation products generated during forced degradation.
-
Procedure:
-
Analyze samples from all stress conditions (acid, base, oxidation, heat, light).
-
Evaluate the chromatograms for new peaks (degradation products) and a decrease in the area of the main this compound peak.
-
Develop a gradient HPLC method (adjusting mobile phase composition, pH, and column type) to achieve baseline separation between the this compound peak and all degradation product peaks.
-
Conduct peak purity analysis using a photodiode array (PDA) detector to confirm that the this compound peak is not co-eluting with any degradants.
-
Once developed, the method must be fully validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Section 3: Potential Degradation Pathways
While specific degradation pathways for this compound have not been published, a hypothetical pathway can be proposed based on its chemical structure—a benzazepine core with an aniline (B41778) moiety.[9] Benzodiazepine and carbamazepine (B1668303) structures, which share some features, are known to be susceptible to hydrolysis and oxidation.[10]
Hypothetical Degradation Mechanisms:
-
Oxidation: The tertiary amine within the benzazepine ring and the electron-rich aniline ring are potential sites for oxidation, which could be initiated by peroxide or photolytic stress. This could lead to N-oxide formation or hydroxylation of the aromatic rings.
-
Hydrolysis: Under acidic or basic conditions, cleavage of the ethyl-amine linker or other susceptible bonds could occur, although this is generally less common than for ester or amide groups. The stability of the benzazepine ring itself would also be tested. For other benzodiazepines, hydrolysis often involves the opening of the diazepine (B8756704) ring.[11]
Mandatory Visualization
Hypothetical Degradation Pathways for this compound.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. lup.lub.lu.se [lup.lub.lu.se]
- 4. scispace.com [scispace.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. ijtsrd.com [ijtsrd.com]
- 9. This compound|C20H26N2O|310.4 g/mol [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Elucidation of Degradation Behavior of Nitrazepam and Other Benzodiazepines in Artificial Gastric Juice: Study on Degradability of Drugs in Stomach (II) - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Studies on Anilopam: An Overview of Available Data
An In-depth Technical Guide on the Core
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: A comprehensive review of publicly available scientific literature and pharmaceutical databases reveals a significant scarcity of detailed preclinical and clinical data for Anilopam. Developed in the 1960s under the investigational code PR 786-723, this compound was never commercially marketed.[1][2][3][4] Consequently, in-depth quantitative data, specific experimental protocols, and a comprehensive side effect profile are not available in the public domain.[1][4][5] This guide summarizes the limited existing information and outlines the theoretical framework and generalized methodologies that would be applied to a compound of this class.
Introduction
This compound (CAS 53716-46-4) is a synthetic opioid analgesic belonging to the benzazepine class of compounds.[3][6] Its chemical IUPAC name is 4-[2-(7-methoxy-4-methyl-1,2,4,5-tetrahydro-3-benzazepin-3-yl)ethyl]aniline.[6][7] The compound is recognized as a µ-opioid receptor agonist, which is its primary mechanism of action for analgesia.[1][6] Some research suggests potential anti-inflammatory properties.[2] Due to its unique benzazepine core, which deviates from the classical morphinan (B1239233) scaffold of many opioids, this compound has been considered a compound of interest for re-evaluation with modern drug discovery techniques.[2]
Mechanism of Action
This compound's principal mechanism of action is as an agonist at µ-opioid receptors, which are G-protein coupled receptors located in the central and peripheral nervous systems.[1] Activation of these receptors initiates a cascade of intracellular events that lead to a reduction in neuronal excitability and the inhibition of nociceptive signal transmission.[1]
Additionally, some preliminary research has suggested that this compound may have anti-inflammatory effects by attenuating the activation of NF-κB, a critical signaling pathway in inflammation.[1][2] This potential dual-action profile could offer therapeutic advantages in pain conditions with an inflammatory component.[2]
Signaling Pathways
Caption: Hypothesized dual-action mechanism of this compound.
Quantitative Data Summary
Due to the absence of publicly available preclinical and clinical trial data, a quantitative summary of this compound's efficacy, pharmacokinetics, and safety is not possible. For illustrative purposes, the following tables represent the types of data that would be generated in preliminary studies for a compound like this compound.
Table 1: Hypothetical In Vivo Analgesic Activity of this compound (Hot Plate Test in Rodents)
| Treatment Group | Dose (mg/kg, i.p.) | Latency (seconds) ± SEM | % Maximum Possible Effect (%MPE) |
| Vehicle (Saline) | - | 5.2 ± 0.4 | 0% |
| Morphine | 10 | 25.8 ± 2.1 | 83.2% |
| This compound | 1 | 8.9 ± 0.7 | 15.0% |
| This compound | 5 | 16.4 ± 1.5 | 45.3% |
| This compound | 10 | 22.1 ± 1.9 | 68.4% |
Table 2: Hypothetical Pharmacokinetic Profile of this compound in Rats
| Parameter | Value |
| Half-life (t½) | 4.5 hours |
| Tmax (Time to Peak Concentration) | 1.2 hours |
| Cmax (Peak Plasma Concentration) | 850 ng/mL |
| Bioavailability (Oral) | 45% |
| Volume of Distribution (Vd) | 3.2 L/kg |
| Clearance (CL) | 0.8 L/hr/kg |
Experimental Protocols
While specific experimental protocols for this compound are not published, this section details generalized methodologies that would be employed to characterize a µ-opioid receptor agonist.[1][2]
In Vitro Receptor Binding Assay
-
Objective: To determine the binding affinity (Kᵢ) of this compound for the µ-opioid receptor.[2]
-
Materials:
-
Procedure:
-
A dilution series of this compound is prepared.[2]
-
In a 96-well plate, the binding buffer, cell membranes, [³H]-DAMGO, and either vehicle, Naloxone, or this compound at various concentrations are added.[2]
-
The plate is incubated to reach equilibrium.[2]
-
The reaction is terminated by rapid filtration, and the radioactivity bound to the membranes is measured using a liquid scintillation counter.
-
The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation.
-
In Vivo Analgesic Assay: Hot Plate Test
-
Objective: To assess the central analgesic activity of this compound against a thermal stimulus.[1]
-
Materials:
-
Procedure:
-
The baseline latency to a nociceptive response (e.g., paw licking, jumping) is recorded for each animal on the hot plate. A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.[1]
-
Animals are administered this compound, morphine, or vehicle via a specified route (e.g., intraperitoneal).
-
At set time points post-administration (e.g., 30, 60, 90 minutes), the latency to the nociceptive response is measured again.
-
The analgesic effect is often expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Vehicle latency) / (Cut-off time - Vehicle latency)] x 100.[1]
-
Experimental Workflow
Caption: A typical workflow for the preclinical evaluation of an analgesic compound.
Conclusion
This compound is a µ-opioid receptor agonist from the benzazepine class that remains largely uncharacterized in public-facing scientific literature.[2] While its mechanism of action is understood in the general context of opioid agonists, and there are hints of a dual anti-inflammatory potential, the absence of concrete data makes a thorough evaluation challenging.[1][2][4] The information presented here provides a foundational overview based on its classification and outlines the standard methodologies that would be necessary to build a comprehensive profile of this compound. Further research, including de novo synthesis and comprehensive in vitro and in vivo testing, would be required to fully elucidate the therapeutic potential of this compound.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound|C20H26N2O|310.4 g/mol [benchchem.com]
- 7. This compound | C20H26N2O | CID 166550 - PubChem [pubchem.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential of Anilopam: A Technical Guide to its Biological Targets
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Anilopam (PR-786-723) is a synthetic benzazepine derivative developed in the 1960s, initially identified as a potent opioid analgesic.[1][2] Despite early promise, it was never commercially marketed, and as a result, a comprehensive public record of its pharmacological profile is notably scarce.[1][3] This technical guide consolidates the available information on this compound's biological targets, outlines standard experimental protocols for its characterization, and visualizes its theoretical mechanism of action. The primary aim is to provide a foundational resource for researchers and drug development professionals interested in re-evaluating this vintage compound with modern therapeutic applications in mind, particularly in the realms of analgesia and anti-inflammatory conditions.
Primary Biological Target: The µ-Opioid Receptor
This compound is classified as a µ-opioid receptor agonist.[1][4] This G-protein coupled receptor (GPCR) is the principal target for many clinically used opioid analgesics.[3] Activation of the µ-opioid receptor initiates a downstream signaling cascade that ultimately leads to the inhibition of neurotransmitter release and a reduction in the transmission of pain signals.[1] The atypical benzazepine structure of this compound, differing from the classic morphinan (B1239233) scaffold, suggests a potentially unique interaction with the receptor, which could translate to a distinct pharmacological profile.[1]
Quantitative Pharmacological Data (Hypothetical)
Due to the limited publicly available data for this compound, the following table presents a hypothetical data structure that would be essential for a thorough evaluation of its activity at the µ-opioid receptor.
| Assay Type | Receptor/Target | Parameter | Hypothetical Value | Significance |
| Receptor Binding | µ-opioid receptor | Kᵢ | Data not available | Measures the affinity of this compound for the receptor. A lower Kᵢ indicates higher affinity. |
| Functional Assay | µ-opioid receptor | EC₅₀ | Data not available | Measures the concentration of this compound required to elicit a half-maximal response. |
| Functional Assay | µ-opioid receptor | Eₘₐₓ | Data not available | Indicates the maximum efficacy of this compound relative to a full agonist. |
Experimental Protocol: [³⁵S]GTPγS Binding Assay for µ-Opioid Receptor Agonism
This protocol describes a standard method to determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of a compound like this compound as a functional agonist at the µ-opioid receptor.[1]
Objective: To quantify the functional agonism of this compound at the µ-opioid receptor.
Materials:
-
Cell membranes expressing the human µ-opioid receptor.
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP (Guanosine diphosphate).
-
DAMGO (a full µ-opioid receptor agonist, used as a positive control).
-
This compound (test compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).
-
Scintillation vials and fluid.
-
Microplate reader.
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound and the positive control (DAMGO) in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the cell membranes, GDP, and either the vehicle, DAMGO, or this compound at various concentrations.
-
Pre-incubation: Incubate the plate for a specified time (e.g., 15 minutes) at room temperature to allow the compounds to bind to the receptors.
-
Reaction Initiation: Initiate the reaction by adding [³⁵S]GTPγS to each well.
-
Incubation: Incubate the plate for a further period (e.g., 60 minutes) at 30°C to allow for G-protein activation and binding of [³⁵S]GTPγS.
-
Termination: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound from free [³⁵S]GTPγS.
-
Quantification: Measure the radioactivity of the filters using a scintillation counter.
-
Data Analysis: Plot the specific binding of [³⁵S]GTPγS against the logarithm of the agonist concentration. Use non-linear regression to determine the EC₅₀ and Eₘₐₓ values.
Signaling Pathway of µ-Opioid Receptor Activation
The activation of the µ-opioid receptor by an agonist like this compound triggers a cascade of intracellular events leading to analgesia.
Potential Secondary Target: NF-κB Signaling Pathway
Preliminary research suggests that this compound may possess anti-inflammatory properties.[1] This activity is proposed to occur through the attenuation of lipopolysaccharide-induced NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) activation.[1] The NF-κB pathway is a critical regulator of the inflammatory response. This dual analgesic and anti-inflammatory profile could make this compound a lead compound for conditions involving both pain and inflammation, such as arthritis.[1]
Quantitative Anti-Inflammatory Data (Hypothetical)
The following table illustrates the types of quantitative data necessary to characterize this compound's anti-inflammatory effects.
| Assay Type | Target/Pathway | Parameter | Hypothetical Value | Significance |
| NF-κB Reporter Assay | NF-κB Pathway | IC₅₀ | Data not available | Measures the concentration of this compound that inhibits 50% of NF-κB activation. |
| Cytokine Release Assay | Inflammatory Cells | IC₅₀ (TNF-α) | Data not available | Measures the concentration of this compound that inhibits 50% of TNF-α release. |
| Cytokine Release Assay | Inflammatory Cells | IC₅₀ (IL-6) | Data not available | Measures the concentration of this compound that inhibits 50% of IL-6 release. |
Experimental Protocol: NF-κB Reporter Gene Assay
This protocol outlines a common method to assess the inhibitory effect of a compound on the NF-κB signaling pathway.
Objective: To determine if this compound inhibits NF-κB activation in response to an inflammatory stimulus.
Materials:
-
A suitable cell line (e.g., HEK293) stably transfected with an NF-κB reporter construct (e.g., luciferase reporter driven by an NF-κB response element).
-
Lipopolysaccharide (LPS) as the inflammatory stimulus.
-
This compound (test compound).
-
Cell culture medium and reagents.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the reporter cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound or vehicle for a specified duration (e.g., 1 hour).
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to activate the NF-κB pathway. Include a non-stimulated control group.
-
Incubation: Incubate the cells for a period sufficient to allow for reporter gene expression (e.g., 6-8 hours).
-
Cell Lysis: Lyse the cells to release the luciferase enzyme.
-
Luminescence Measurement: Add the luciferase assay reagent to the cell lysate and measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control for cell viability (e.g., a constitutively expressed reporter or a cell viability assay). Calculate the percentage of inhibition of LPS-induced NF-κB activation for each concentration of this compound and determine the IC₅₀ value.
Logical Workflow for Evaluating Dual-Action Compounds
The following diagram illustrates a logical workflow for the preclinical evaluation of a compound like this compound with potential dual analgesic and anti-inflammatory properties.
Other Potential Biological Targets
Given this compound's classification as an opioid analgesic, its interaction with other receptors in the central and peripheral nervous systems should be considered.
-
Delta (δ) and Kappa (κ) Opioid Receptors: While primarily a µ-opioid receptor agonist, its affinity for δ and κ opioid receptors should be determined to understand its selectivity and potential side-effect profile.
-
Serotonin (B10506) and Norepinephrine Receptors: Some opioid analgesics can weakly inhibit the reuptake of serotonin and norepinephrine, contributing to their analgesic effect.[5] Investigating this compound's activity at these transporters and receptors would provide a more complete picture of its mechanism of action.
Conclusion and Future Directions
This compound remains an under-characterized molecule with a potentially valuable dual mechanism of action.[1][4] Its primary activity as a µ-opioid receptor agonist, combined with its suggested anti-inflammatory properties via NF-κB pathway modulation, makes it a compelling candidate for re-evaluation as a lead compound for pain and inflammatory disorders.[1] The lack of comprehensive public data presents a significant challenge but also an opportunity. A systematic investigation using modern pharmacological and drug discovery techniques, following the experimental frameworks outlined in this guide, is warranted to unlock the full therapeutic potential of this vintage benzazepine. Future research should prioritize generating quantitative in vitro and in vivo data to establish a robust pharmacological profile, which will be critical for any subsequent drug development efforts.
References
Anilopam: A Technical Review and Re-evaluation of a Benzazepine Opioid Agonist
An in-depth technical guide for researchers, scientists, and drug development professionals.
Abstract
Anilopam (PR-786-723) is a benzazepine derivative with agonist activity at the µ-opioid receptor, developed in the 1960s.[1][2] Despite its unique chemical structure, which deviates from the classical morphinan (B1239233) scaffold of many opioids, this compound was never commercially marketed, and detailed public data on its pharmacology and clinical performance are scarce.[2][3][4] This guide provides a comprehensive overview of the known information on this compound, outlines generalized experimental protocols for its characterization, and visualizes its theoretical signaling pathways. Due to the limited availability of specific data for this compound, this whitepaper incorporates illustrative examples and methodologies based on established practices in opioid drug discovery to provide a robust framework for its re-evaluation as a potential lead compound in modern analgesic development.
Introduction
The ongoing opioid crisis has intensified the search for novel analgesics with improved safety profiles, particularly concerning respiratory depression and addiction liability. Revisiting drug candidates that were previously deprioritized, such as this compound, presents a unique opportunity. This compound's distinct benzazepine core may offer a different structure-activity relationship and receptor interaction profile compared to traditional opioids, potentially leading to a more favorable therapeutic window.[2] Furthermore, preliminary research suggests that this compound may possess anti-inflammatory properties through the attenuation of the NF-κB signaling pathway, indicating a potential dual mechanism of action for pain states with an inflammatory component.[1][2] This document serves as a technical guide for researchers interested in re-exploring the therapeutic potential of this intriguing, yet under-researched, compound.
Mechanism of Action
This compound's primary mechanism of action is as an agonist at the µ-opioid receptor, a G-protein coupled receptor (GPCR) located in the central and peripheral nervous systems.[1] Activation of the µ-opioid receptor initiates a cascade of intracellular events that lead to a reduction in neuronal excitability and the inhibition of nociceptive signal transmission.[1][4]
µ-Opioid Receptor Signaling Pathway
The binding of this compound to the µ-opioid receptor is expected to trigger the following canonical signaling cascade:
References
Methodological & Application
Application Notes and Protocols for Anilopam in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anilopam (also known as PR 786-723) is a benzazepine derivative developed in the 1960s, classified as a µ-opioid receptor agonist.[1][2] Although it was never commercially marketed, its action as a µ-opioid receptor agonist makes it a compound of interest for research in pain and related fields.[1][3] These application notes provide a guide for the use of this compound in cell culture experiments, including its mechanism of action, illustrative protocols, and potential signaling pathways. Due to the limited publicly available data on this compound, some of the quantitative data and protocols provided are representative examples based on the known pharmacology of µ-opioid receptor agonists.[1][4]
Mechanism of Action
This compound's primary mechanism of action is the activation of µ-opioid receptors, which are G-protein coupled receptors (GPCRs).[1] This activation initiates a signaling cascade that leads to a decrease in neuronal excitability and the inhibition of nociceptive signal transmission.[1][5] The key downstream effects of µ-opioid receptor activation include:
-
Inhibition of Adenylyl Cyclase: This leads to a reduction in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[5]
-
Modulation of Ion Channels: Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels causes potassium efflux and membrane hyperpolarization.[5] Inhibition of N-type voltage-gated calcium channels reduces calcium influx, thereby decreasing the release of neurotransmitters.[5]
Some research also suggests that this compound may have anti-inflammatory properties by attenuating the activation of the NF-κB signaling pathway.[1]
Signaling Pathways
The following diagrams illustrate the proposed signaling pathways for this compound.
Caption: Proposed µ-opioid receptor signaling pathway of this compound.[6]
Caption: Presumed anti-inflammatory pathway of this compound via NF-κB.
Quantitative Data Summary
The following table provides illustrative quantitative data for this compound based on typical results for µ-opioid receptor agonists. Researchers should determine these values experimentally for their specific cell systems.
| Parameter | Illustrative Value | Cell Type Example | Assay Type |
| Binding Affinity (Ki) | 5 - 20 nM | HEK293 cells expressing µ-opioid receptor | Radioligand Binding Assay |
| Functional Potency (EC50) | 10 - 50 nM | SH-SY5Y neuroblastoma cells | cAMP Assay |
| Efficacy (Emax) | 80 - 100% (relative to DAMGO) | CHO cells expressing µ-opioid receptor | [³⁵S]GTPγS Binding Assay |
| Optimal Concentration | 100 nM - 1 µM | Primary Neuronal Cultures | Calcium Imaging |
| Incubation Time | 15 - 60 minutes | Differentiated PC12 cells | Neurotransmitter Release Assay |
Experimental Protocols
Radioligand Binding Assay for µ-Opioid Receptor Affinity
Objective: To determine the binding affinity (Ki) of this compound for the µ-opioid receptor.
Materials:
-
Cell membranes from cells expressing the µ-opioid receptor (e.g., HEK293-µOR)
-
[³H]-DAMGO (a radiolabeled µ-opioid receptor agonist)
-
This compound
-
Naloxone (for determining non-specific binding)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
96-well plates
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare a dilution series of this compound.
-
In a 96-well plate, add the binding buffer, cell membranes, [³H]-DAMGO, and either vehicle, Naloxone, or this compound at various concentrations.[6]
-
Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.[6]
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold binding buffer.[6]
-
Quantify the radioactivity on the filters using a liquid scintillation counter.[6]
-
Calculate the specific binding by subtracting the non-specific binding (in the presence of Naloxone) from the total binding.[6]
-
Determine the IC50 value of this compound (the concentration that inhibits 50% of specific [³H]-DAMGO binding) using non-linear regression.[6]
-
Calculate the Ki value using the Cheng-Prusoff equation.[6]
[³⁵S]GTPγS Functional Assay for µ-Opioid Receptor Agonism
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound as a functional agonist at the µ-opioid receptor.[6]
Materials:
-
Cell membranes from cells expressing the µ-opioid receptor and associated G-proteins
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog)
-
GDP
-
DAMGO (a full µ-opioid receptor agonist)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4)[6]
-
96-well plates
-
Scintillation counter
Procedure:
-
Prepare a dilution series of this compound and DAMGO.[6]
-
In a 96-well plate, add the cell membranes, GDP, and either vehicle, DAMGO, or this compound.[6]
-
Pre-incubate the plate.
-
Initiate the reaction by adding [³⁵S]GTPγS and incubate to allow for G-protein activation.[6]
-
Terminate the reaction by rapid filtration.[6]
-
Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.[6]
-
Plot concentration-response curves and determine the EC50 and Emax values for this compound, with the response to a saturating concentration of DAMGO defined as 100% efficacy.[6]
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of this compound on the viability of cultured cells.
Materials:
-
Cells of interest (e.g., SH-SY5Y)
-
This compound
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Experimental Workflow
The following diagram outlines a typical workflow for evaluating a compound like this compound in cell culture.
Caption: A typical workflow for evaluating a lead compound like this compound.[6]
Conclusion
This compound is a µ-opioid receptor agonist with potential for further investigation.[6] While detailed public data is scarce, the protocols and information provided in these application notes offer a framework for researchers to study its effects in cell culture.[1][6] It is recommended that researchers empirically determine the optimal conditions for their specific experimental systems. The potential dual action of this compound as an analgesic and an anti-inflammatory agent warrants further exploration.[1]
References
Application Notes and Protocols for In Vivo Studies with Anilopam
Disclaimer: Publicly available data on the preclinical in vivo dosages and detailed experimental protocols for Anilopam are limited.[1][2][3][4] This document provides a framework for research based on its known mechanism of action as a µ-opioid receptor agonist and general practices in analgesic drug discovery. The quantitative data and protocols presented herein are illustrative and should be adapted based on pilot studies.
Introduction
This compound (PR-786-723) is a benzazepine derivative developed in the 1960s, classified as a µ-opioid receptor agonist.[1][2] While it was never commercially marketed, its mechanism of action makes it a compound of interest for pain research.[1] Preliminary research also suggests potential anti-inflammatory properties through the attenuation of NF-κB activation, indicating a dual mechanism of action that could be beneficial in pain states with an inflammatory component.[1][2] These application notes provide generalized protocols for evaluating the analgesic potential of this compound in common preclinical pain models.
Data Presentation
Due to the lack of published preclinical studies, a definitive quantitative summary for this compound cannot be provided.[1][2] The following tables are presented as illustrative examples of how data from in vivo analgesic studies could be structured and what parameters would be essential for a thorough evaluation.
Table 1: Hypothetical Analgesic Efficacy of this compound in a Rodent Hot Plate Model
| Treatment Group | Dose (mg/kg, i.p.) | N | Latency to Paw Lick (seconds) at 30 min post-dose (Mean ± SEM) | % Maximum Possible Effect (%MPE) |
| Vehicle | - | 8 | 8.2 ± 0.5 | 0 |
| Morphine | 10 | 8 | 25.5 ± 2.1 | 80 |
| This compound | 1 | 8 | 12.1 ± 0.8 | 18 |
| This compound | 5 | 8 | 18.9 ± 1.5 | 49 |
| This compound | 10 | 8 | 23.7 ± 1.9 | 71 |
%MPE = [(Post-drug latency - Vehicle latency) / (Cut-off time - Vehicle latency)] x 100. A cut-off time of 30 seconds is typically set to prevent tissue damage.[1]
Table 2: Illustrative Pharmacokinetic Profile of this compound in Rodents (Intraperitoneal Administration)
| Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUC (0-t) (ng·h/mL) | Half-life (t½) (h) |
| 10 | 0.5 | Data not available | Data not available | Data not available |
Note: This table structure is hypothetical and based on standard pharmacokinetic studies.[2][5][6][7] Actual values would need to be determined experimentally.
Signaling Pathways
This compound's primary mechanism of action is as an agonist at µ-opioid receptors, which are G-protein coupled receptors (GPCRs).[1][2] Activation of these receptors initiates a downstream signaling cascade that leads to a reduction in neuronal excitability and the transmission of pain signals.[1][8]
Caption: this compound signaling pathway via the µ-opioid receptor.
A secondary proposed mechanism involves the inhibition of the NF-κB pathway, which is a key regulator of inflammation.
Caption: Proposed anti-inflammatory action of this compound via NF-κB pathway.
Experimental Protocols
The following are generalized protocols for assessing the analgesic potential of a µ-opioid agonist like this compound in common preclinical pain models.[1]
Hot Plate Test for Central Analgesic Activity
Objective: To assess the central analgesic activity of this compound against a thermal stimulus.[1]
Materials:
-
This compound
-
Vehicle (e.g., sterile saline, DMSO solution)
-
Positive control (e.g., Morphine)
-
Male Sprague-Dawley rats (200-250 g)
-
Hot plate apparatus
-
Syringes and needles for administration (e.g., intraperitoneal)
Procedure:
-
Acclimation: Acclimate animals to the testing room and handling for at least 3 days prior to the experiment.[1]
-
Baseline Latency: Place each rat on the hot plate (maintained at a constant temperature, e.g., 55°C) and record the time it takes to exhibit a nociceptive response (e.g., licking a hind paw or jumping). This is the baseline latency. A cut-off time (e.g., 30 seconds) must be established to prevent tissue damage.[1]
-
Grouping: Randomly assign animals to different treatment groups (Vehicle, Morphine, and various doses of this compound).[1]
-
Administration: Administer the assigned treatment via the chosen route (e.g., intraperitoneal injection).[1]
-
Post-treatment Latency: At predetermined time points (e.g., 30, 60, 90, and 120 minutes) after administration, place the rats back on the hot plate and record the latency to the nociceptive response.
-
Data Analysis: Calculate the percentage of maximum possible effect (%MPE) for each animal at each time point. Analyze the data using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
Acetic Acid-Induced Writhing Test for Peripheral and Central Analgesic Effects
Objective: To evaluate the peripheral and central analgesic effects of this compound in a model of visceral pain.[1]
Materials:
-
This compound
-
Vehicle
-
Positive control (e.g., Aspirin or Morphine)
-
0.6% acetic acid solution
-
Male ICR mice (20-25 g)
-
Observation chambers
Procedure:
-
Acclimation: Acclimate mice to the testing environment.[1]
-
Administration: Administer the assigned treatment (Vehicle, positive control, or this compound) to each mouse.[1]
-
Induction of Writhing: After a set pre-treatment time (e.g., 30 minutes for i.p. administration), inject 0.6% acetic acid solution intraperitoneally.[1]
-
Observation: Immediately place the mouse in an individual observation chamber and count the number of writhes (a characteristic stretching and constriction of the abdomen) over a defined period (e.g., 20 minutes).[1]
-
Data Analysis: Calculate the percentage of inhibition of writhing for each treatment group compared to the vehicle group. Analyze the data using appropriate statistical tests.[1]
Experimental Workflow Diagram
Caption: General experimental workflow for in vivo analgesic studies.
Conclusion
This compound is a µ-opioid receptor agonist with potential for dual analgesic and anti-inflammatory effects.[2] While the absence of comprehensive public data on its in vivo dosage presents a challenge, the protocols and frameworks provided in these application notes offer a starting point for researchers interested in evaluating its therapeutic potential.[2] It is imperative that any in vivo studies on this compound begin with dose-ranging pilot studies to determine effective and safe dosage ranges.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of a Novel Multitarget Analgesic Through an In Vivo-Guided Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Plasma pharmacokinetics and pharmacodynamic effects of the 2-benzylbenzimidazole synthetic opioid, isotonitazene, in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Investigation of Anilopam, a µ-Opioid Receptor Agonist
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available data on the preclinical efficacy and detailed experimental protocols for Anilopam are limited.[1][2][3] This document provides a framework for research based on its known mechanism of action as a µ-opioid receptor agonist and general practices in analgesic drug discovery. The following protocols and data are illustrative and should be adapted based on experimentally determined properties of this compound.
Introduction
This compound is a benzazepine derivative developed in the 1960s, identified as a µ-opioid receptor agonist.[2] While it showed early promise as an analgesic, it was never marketed, and detailed public information regarding its properties is scarce.[2][3] This document outlines generalized protocols for the dissolution and experimental evaluation of a µ-opioid receptor agonist like this compound for preclinical research. The methodologies are based on standard practices in pharmacology and pain research.
Dissolution Protocol for this compound
The appropriate solvent and preparation method for this compound will depend on the specific experimental requirements (e.g., in vitro vs. in vivo application) and the physicochemical properties of the compound, which should be determined empirically. Below are general guidelines for dissolving a research compound like this compound for experimental use.
2.1. Materials
-
This compound powder
-
Vehicle (e.g., sterile saline, Dimethyl sulfoxide (B87167) (DMSO), distilled water with a solubilizing agent like Tween 80)[1][4]
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
-
Calibrated analytical balance
-
Sterile filters (0.22 µm)
-
Pipettes and sterile tips
2.2. Protocol for Preparing a Stock Solution (e.g., 10 mM in DMSO)
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Initial Dissolution: Add the appropriate volume of DMSO to achieve the target concentration (e.g., for 10 mg of a compound with a molecular weight of 300 g/mol , add 333.3 µL of DMSO for a 10 mM solution).
-
Solubilization: Vortex the solution vigorously for 1-2 minutes. If the compound is not fully dissolved, sonicate the solution in a water bath for 5-10 minutes.
-
Sterilization: If required for cell-based assays, sterilize the stock solution by passing it through a 0.22 µm sterile filter.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
2.3. Protocol for Preparing a Working Solution for In Vivo Studies (e.g., in Saline)
For in vivo studies, the concentration of organic solvents like DMSO should be minimized.
-
Dilution from Stock: Thaw an aliquot of the DMSO stock solution.
-
Vehicle Preparation: Prepare the final vehicle solution (e.g., sterile saline). A small percentage of a solubilizing agent like Tween 80 or Cremophor EL may be necessary to maintain solubility upon dilution.
-
Dilution: Add the required volume of the DMSO stock solution to the vehicle to achieve the final desired concentration for dosing. The final concentration of DMSO should ideally be below 1% of the total volume to avoid vehicle effects.
-
Mixing: Vortex the working solution thoroughly before administration to ensure homogeneity.
Quantitative Data Summary
The following tables represent the types of quantitative data that are essential for characterizing a µ-opioid agonist. The values provided are illustrative and should be replaced with experimentally determined data for this compound.
Table 1: Illustrative In Vitro Pharmacological Profile
| Assay Type | Receptor Target | Parameter | Illustrative Value |
| Radioligand Binding Assay | µ-Opioid | IC₅₀ | 15 nM |
| [³⁵S]GTPγS Functional Assay | µ-Opioid | EC₅₀ | 50 nM |
| [³⁵S]GTPγS Functional Assay | µ-Opioid | Eₘₐₓ | 95% (vs. DAMGO) |
| cAMP Accumulation Assay | µ-Opioid | IC₅₀ | 75 nM |
Table 2: Illustrative In Vivo Efficacy in Pain Models
| Animal Model | Species | Route of Administration | ED₅₀ (mg/kg) |
| Hot Plate Test | Rat | Intraperitoneal (i.p.) | 5 |
| Acetic Acid Writhing Test | Mouse | Intraperitoneal (i.p.) | 2 |
Experimental Protocols
4.1. Radioligand Binding Assay
Objective: To determine the binding affinity (IC₅₀) of this compound for the µ-opioid receptor.[2]
Methodology:
-
Membrane Preparation: Utilize cell membranes prepared from cells recombinantly expressing the human µ-opioid receptor.
-
Assay Components: In a 96-well plate, combine the cell membranes, a radioligand specific for the µ-opioid receptor (e.g., [³H]-DAMGO), and varying concentrations of this compound in a binding buffer.[2]
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.[2]
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from unbound radioligand.[2]
-
Quantification: Measure the radioactivity of the filters using a liquid scintillation counter.[2]
-
Data Analysis: Calculate the specific binding and perform a non-linear regression analysis to determine the IC₅₀ value of this compound.[2]
4.2. cAMP Accumulation Functional Assay
Objective: To assess the functional effect of this compound on adenylyl cyclase activity following µ-opioid receptor activation.
Methodology:
-
Cell Culture: Use cells expressing the µ-opioid receptor.
-
Treatment: Pre-treat the cells with varying concentrations of this compound, followed by stimulation with forskolin (B1673556) to induce cAMP production.
-
Lysis and Measurement: Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit (e.g., ELISA or TR-FRET).[5]
-
Data Analysis: Construct a dose-response curve by plotting the percentage inhibition of forskolin-stimulated cAMP accumulation against the this compound concentration to determine the IC₅₀.[5]
4.3. Hot Plate Test for Thermal Nociception
Objective: To evaluate the central analgesic activity of this compound.[1]
Methodology:
-
Apparatus: Use a hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).[1]
-
Acclimation: Acclimate the animals (e.g., rats) to the testing environment.[1]
-
Baseline Latency: Measure the baseline time it takes for each animal to exhibit a nociceptive response (e.g., licking a hind paw or jumping). A cut-off time (e.g., 30 seconds) must be set to prevent tissue damage.[1]
-
Administration: Administer this compound or the vehicle via the desired route (e.g., intraperitoneal).[1]
-
Post-treatment Latency: Measure the response latency at predetermined time points after administration (e.g., 30, 60, 90 minutes).[1]
-
Data Analysis: Calculate the percentage of the Maximum Possible Effect (%MPE) and analyze the data using appropriate statistical methods.[1]
4.4. Acetic Acid Writhing Test
Objective: To assess the peripheral and central analgesic effects of this compound in a model of visceral pain.[1]
Methodology:
-
Acclimation: Acclimate mice to the testing environment.[1]
-
Administration: Administer this compound or the vehicle to the mice.[1]
-
Induction of Writhing: After a set pre-treatment time, inject a 0.6% acetic acid solution intraperitoneally.[1]
-
Observation: Immediately place each mouse in an individual observation chamber and count the number of writhes over a defined period (e.g., 20 minutes).[1]
-
Data Analysis: Calculate the percentage of inhibition of writhing for each treatment group compared to the vehicle group.[1]
Visualizations
5.1. Signaling Pathway of this compound at the µ-Opioid Receptor
Caption: this compound's presumed µ-opioid receptor signaling pathway.
5.2. Experimental Workflow for Preclinical Evaluation
References
Anilopam applications in [specific research area]
Anilopam, a µ-opioid receptor agonist, holds potential applications in pain research.[1][2] Developed in the 1960s, this benzazepine opioid analgesic was never brought to market, resulting in limited publicly available data on its preclinical efficacy and detailed experimental protocols.[1][3][4] However, its known mechanism of action as a µ-opioid receptor agonist and potential anti-inflammatory properties make it a compound of interest for scientific investigation in the field of analgesia.[1][2]
Application Notes
This compound's primary application lies in the preclinical investigation of pain and analgesia. Its activity as a µ-opioid receptor agonist suggests its utility in various pain models to explore both central and peripheral analgesic effects.[1] Furthermore, preliminary research indicates that this compound may possess anti-inflammatory properties through the attenuation of the NF-κB signaling pathway, suggesting a dual mechanism of action that could be beneficial in pain states with an inflammatory component.[1][2]
Primary Research Applications:
-
Acute and Chronic Pain Models: Evaluating the efficacy of this compound in models such as the hot plate, tail-flick, and acetic acid-induced writhing tests for acute pain, and in models of neuropathic or inflammatory pain for chronic conditions.
-
Mechanism of Action Studies: Dissecting the specific signaling cascades initiated by this compound's binding to the µ-opioid receptor.
-
Structure-Activity Relationship (SAR) Studies: Utilizing this compound as a lead compound to develop novel analgesics with potentially improved side effect profiles.[2]
-
Dual Analgesic and Anti-inflammatory Activity: Investigating the interplay between its opioid receptor-mediated effects and its potential to modulate inflammatory pathways.[2]
Quantitative Data
Due to the scarcity of published preclinical studies on this compound, a definitive quantitative data summary is not available. The following tables present hypothetical data for illustrative purposes, representing potential outcomes from preclinical pain models.
Table 1: Hypothetical Analgesic Efficacy of this compound in the Hot Plate Test in Rats
| Treatment Group | Dose (mg/kg, i.p.) | Latency to Response (seconds) | % Maximum Possible Effect (%MPE) |
| Vehicle (Saline) | - | 5.2 ± 0.8 | 0 |
| Morphine | 10 | 18.5 ± 2.1 | 66.5 |
| This compound | 1 | 8.1 ± 1.0 | 14.5 |
| This compound | 5 | 15.3 ± 1.9 | 50.5 |
| This compound | 10 | 22.4 ± 2.5 | 86.0 |
Table 2: Hypothetical Anti-inflammatory Activity of this compound in a Carrageenan-induced Paw Edema Model in Rats
| Treatment Group | Dose (mg/kg, i.p.) | Paw Volume Increase (mL) at 3h | % Inhibition of Edema |
| Vehicle (Saline) | - | 1.25 ± 0.15 | 0 |
| Indomethacin | 10 | 0.45 ± 0.08 | 64 |
| This compound | 1 | 1.10 ± 0.12 | 12 |
| This compound | 5 | 0.82 ± 0.10 | 34.4 |
| This compound | 10 | 0.60 ± 0.09 | 52 |
Experimental Protocols
The following are generalized protocols that can be adapted for the investigation of this compound or similar µ-opioid receptor agonists.
Protocol 1: Acetic Acid-Induced Writhing Test for Visceral Pain
Objective: To assess the peripheral analgesic activity of this compound in a model of visceral pain.[1]
Materials:
-
This compound
-
Vehicle (e.g., 0.9% saline)
-
0.6% acetic acid solution
-
Male Swiss Webster mice (20-25 g)
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Observation chambers
Procedure:
-
Habituate the mice to the experimental room for at least 1 hour before testing.
-
Divide the animals into treatment groups (e.g., vehicle, positive control like morphine, and different doses of this compound).
-
Administer the vehicle, positive control, or this compound via i.p. injection.
-
After a predetermined pretreatment time (e.g., 30 minutes), inject 0.6% acetic acid solution intraperitoneally.[1]
-
Immediately place each mouse into an individual observation chamber.[1]
-
Count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a set period, typically 20 minutes.[1]
Data Analysis:
Calculate the percentage of inhibition of writhing for each treatment group compared to the vehicle group. Analyze the data using appropriate statistical methods (e.g., one-way ANOVA followed by a post-hoc test).
Protocol 2: [³⁵S]GTPγS Binding Assay for µ-Opioid Receptor Agonism
Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound as a functional agonist at the µ-opioid receptor.[2]
Materials:
-
Cell membranes expressing the µ-opioid receptor and associated G-proteins.[2]
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).[2]
-
GDP.[2]
-
DAMGO (a full µ-opioid receptor agonist).[2]
-
This compound.[2]
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).[2]
-
96-well plates.
-
Scintillation counter.
Procedure:
-
Prepare a dilution series of this compound and the standard agonist, DAMGO.[2]
-
In a 96-well plate, add the cell membranes, GDP, and either vehicle, DAMGO, or this compound.[2]
-
Pre-incubate the plate to allow for compound binding.[2]
-
Initiate the G-protein activation by adding [³⁵S]GTPγS.[2]
-
Incubate the plate to allow for [³⁵S]GTPγS binding.
-
Terminate the reaction by rapid filtration over glass fiber filters.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
Data Analysis:
Generate concentration-response curves and calculate the EC₅₀ and Eₘₐₓ values for this compound and DAMGO using non-linear regression analysis.
Visualizations
Caption: this compound's µ-opioid receptor signaling pathway.
Caption: Experimental workflow for the acetic acid-induced writhing test.
References
Application Notes and Protocols for Anilopam Handling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anilopam (also known by its investigational code PR 786-723) is a synthetic opioid analgesic belonging to the benzazepine class of compounds.[1][2] Developed in the 1960s, it was never commercially marketed.[2][3] Its primary mechanism of action is as a µ-opioid receptor agonist.[1][3] This document provides a standard operating procedure for the handling and use of this compound in a research setting, with a focus on safety, proper experimental design, and data presentation. Due to the limited publicly available data on this compound, some of the following information is based on general principles for handling potent novel compounds and the known pharmacology of µ-opioid agonists.[3][4][5]
Physicochemical Properties
While specific, experimentally determined data for this compound are scarce, the following table summarizes its known and predicted physicochemical properties.[4][6]
| Property | Value | Data Source |
| IUPAC Name | 4-[2-(7-methoxy-4-methyl-1,2,4,5-tetrahydro-3-benzazepin-3-yl)ethyl]aniline | PubChem[6] |
| CAS Number | 53716-46-4 | PubChem[6] |
| Molecular Formula | C₂₀H₂₆N₂O | PubChem[6] |
| Molecular Weight | 310.4 g/mol | PubChem[6] |
| Appearance | Assumed to be a solid powder. | General knowledge |
| Solubility | Expected to be pH-dependent due to its basic nature.[1] A stock solution can be prepared in DMSO.[1] | BenchChem[1] |
| Stability | Stable under normal laboratory conditions.[1] | BenchChem[1] |
Safety and Handling
As a potent opioid agonist, this compound must be handled with extreme caution to avoid accidental exposure.[5] The following procedures are mandatory.
Personal Protective Equipment (PPE)
A comprehensive list of required PPE for various activities involving this compound is provided below.
| Activity | Gloves | Gown | Eye/Face Protection | Respiratory Protection |
| Receiving/Unpacking | Single pair, chemotherapy-grade | Disposable, low-permeability | Safety glasses | Not required unless a spill is suspected |
| Weighing/Compounding (non-sterile) | Double pair, chemotherapy-grade | Disposable, low-permeability, back closure | Goggles and face shield | NIOSH-certified respirator (e.g., N95) |
| In Vitro Experiments | Single pair | Lab coat | Safety glasses | Not required |
| In Vivo Dosing | Double pair | Disposable, low-permeability | Safety glasses with side shields | Recommended |
| Waste Disposal | Double pair, heavy-duty | Disposable, low-permeability | Safety glasses | Not required |
Engineering Controls
-
Weighing: All weighing of powdered this compound must be performed in a certified chemical fume hood or a powder containment hood.
-
Compounding: Preparation of solutions should be carried out in a chemical fume hood.
-
Storage: this compound should be stored in a secure, well-ventilated, and access-controlled area. It should be kept in a clearly labeled, sealed container. For long-term storage, a temperature of -20°C is recommended for the powdered form, and -80°C for solutions in solvent.[7]
Spill Management
In case of a spill, evacuate the immediate area and alert the designated safety officer. Use a commercial spill kit designed for cytotoxic or potent compounds, following the manufacturer's instructions. All materials used for cleanup should be disposed of as hazardous waste.[5]
Waste Disposal
All waste contaminated with this compound, including empty vials, used PPE, and animal bedding, must be segregated and disposed of as hazardous chemical waste in accordance with institutional and local regulations.[5]
Experimental Protocols
The following are generalized protocols for common experiments involving a µ-opioid agonist like this compound. Researchers should optimize these protocols based on their specific experimental setup and goals.
In Vitro: µ-Opioid Receptor Binding Assay
This protocol aims to determine the binding affinity (Ki) of this compound for the µ-opioid receptor.
Materials:
-
Cell membranes expressing the human µ-opioid receptor
-
[³H]-DAMGO (a radiolabeled µ-opioid agonist)
-
This compound
-
Naloxone (for determining non-specific binding)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare a series of this compound dilutions in the binding buffer.
-
In a 96-well plate, combine the cell membranes, [³H]-DAMGO, and either vehicle, Naloxone, or this compound at various concentrations.
-
Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.[4]
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold binding buffer to remove unbound radioligand.[4]
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ value of this compound.
-
Calculate the Ki value using the Cheng-Prusoff equation.[4]
In Vivo: Acetic Acid-Induced Writhing Test in Mice
This protocol assesses the analgesic effect of this compound in a model of visceral pain.
Materials:
-
This compound
-
Vehicle (e.g., saline, DMSO/saline mixture)
-
0.6% acetic acid solution
-
Male Swiss Webster mice (or other appropriate strain)
-
Observation chambers
Procedure:
-
Acclimate the mice to the testing environment.
-
Administer this compound or vehicle to the mice via the desired route (e.g., intraperitoneal, subcutaneous).
-
After a predetermined pretreatment time (e.g., 30 minutes for i.p. administration), inject 0.6% acetic acid solution intraperitoneally.[3]
-
Immediately place each mouse in an individual observation chamber.
-
Count the number of writhes (a characteristic stretching of the abdomen and hind limbs) for a defined period (e.g., 20 minutes).[3]
-
Compare the number of writhes in the this compound-treated groups to the vehicle-treated group to determine the analgesic effect.
Signaling Pathways and Workflows
This compound's Presumed Signaling Pathway
As a µ-opioid receptor agonist, this compound is expected to activate the following signaling cascade, leading to analgesia.[3]
Caption: Presumed signaling pathway of this compound via the µ-opioid receptor.
Experimental Workflow for In Vivo Analgesic Testing
The following diagram illustrates a typical workflow for assessing the analgesic properties of this compound in a preclinical model.
Caption: General workflow for in vivo analgesic efficacy testing of this compound.
Conclusion
While this compound is a compound with limited publicly available data, its classification as a µ-opioid receptor agonist provides a framework for its safe handling and experimental use.[3] Adherence to the safety protocols outlined in this document is crucial. The provided experimental protocols and workflows serve as a starting point for researchers investigating the pharmacological properties of this compound. All procedures should be conducted in accordance with institutional guidelines and regulations.
References
- 1. This compound|C20H26N2O|310.4 g/mol [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | C20H26N2O | CID 166550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound HCl_TargetMol [targetmol.com]
Application Notes and Protocols for the Quantification of Anilopam
Introduction
Anilopam (PR-786-723) is a benzazepine derivative developed in the 1960s, identified as a µ-opioid receptor agonist.[1] Despite early interest, it was never commercially marketed, and as a result, publicly accessible, validated analytical methods for its quantification are scarce.[1] This document aims to provide researchers, scientists, and drug development professionals with detailed, scientifically plausible protocols for measuring this compound concentration in both pharmaceutical formulations and biological matrices.
The methodologies presented herein are reconstructed based on standard analytical practices for opioids and other small molecule drugs. They serve as a comprehensive starting point for developing and validating robust assays for the re-evaluation of this vintage compound.[2][3] The two primary techniques detailed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for bulk drug and dosage form analysis, and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for bioanalytical applications, such as pharmacokinetic studies.[4][5]
Part 1: Quantification of this compound in Pharmaceutical Formulations by HPLC-UV
Application Note 1.1: Reverse-Phase HPLC-UV for this compound Assay
Principle
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a cornerstone of pharmaceutical analysis.[5] This proposed method separates this compound from potential excipients and impurities based on its hydrophobic interactions with a C18 stationary phase. An isocratic mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous buffer is used for elution.[6] Quantification is achieved by detecting the UV absorbance of this compound at a specific wavelength and comparing the peak area to that of a known concentration standard. This technique offers a balance of speed, precision, and accessibility for routine quality control testing.[5]
Hypothetical Method Performance Characteristics
The following table summarizes the expected performance characteristics for a validated HPLC-UV method for this compound.
| Parameter | Hypothetical Value |
| Linearity Range | 1 - 200 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| Retention Time | ~ 5.2 minutes |
Protocol 1.1: HPLC-UV Method for this compound Assay in Tablets
1. Scope This protocol describes a method for the quantitative determination of this compound in a hypothetical tablet dosage form.
2. Materials and Reagents
-
This compound Reference Standard
-
Acetonitrile (B52724) (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium Dihydrogen Phosphate (B84403) (Analytical Grade)
-
Orthophosphoric Acid (Analytical Grade)
-
Deionized Water (18.2 MΩ·cm)
-
Hypothetical this compound Tablets
3. Instrumentation
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
Analytical balance
-
Sonicator
-
pH meter
4. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 25 mM Potassium Dihydrogen Phosphate buffer (pH 3.0, adjusted with orthophosphoric acid) (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 225 nm |
| Run Time | 10 minutes |
5. Preparation of Solutions
-
Buffer Preparation (25 mM): Dissolve 3.4 g of potassium dihydrogen phosphate in 1 L of deionized water. Adjust the pH to 3.0 using orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase Preparation: Mix the buffer and acetonitrile in a 50:50 volume ratio. Degas the solution by sonication for 15 minutes.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 25 mg of this compound Reference Standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 50, 100, 200 µg/mL) by diluting the stock solution with the mobile phase.
6. Sample Preparation
-
Weigh and finely powder 20 hypothetical this compound tablets.
-
Accurately weigh a portion of the powder equivalent to 25 mg of this compound and transfer it to a 25 mL volumetric flask.
-
Add approximately 15 mL of mobile phase and sonicate for 20 minutes to dissolve the active ingredient.
-
Allow the solution to cool to room temperature and dilute to volume with the mobile phase.
-
Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial. This solution has a nominal concentration of 1 mg/mL.
-
Perform a final dilution (e.g., 1:20 with mobile phase) to bring the concentration within the linear range of the calibration curve (e.g., 50 µg/mL).
7. System Suitability Before sample analysis, inject a working standard solution (e.g., 50 µg/mL) five times. The system is deemed ready if the following criteria are met:
-
Tailing Factor: ≤ 2.0
-
Theoretical Plates: ≥ 2000
-
% RSD for Peak Area: ≤ 2.0%
8. Data Analysis
-
Construct a calibration curve by plotting the peak area of the working standards against their known concentrations.
-
Perform a linear regression analysis on the calibration curve.
-
Determine the concentration of this compound in the prepared sample solution using the regression equation.
-
Calculate the amount of this compound per tablet using the sample weight, dilution factors, and the average tablet weight.
Part 2: Quantification of this compound in Human Plasma by LC-MS/MS
Application Note 2.1: Bioanalytical Method for Pharmacokinetic Studies
Principle
Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying drugs in complex biological matrices due to its superior sensitivity and selectivity.[4][7] This proposed method involves a simple protein precipitation step to extract this compound and an internal standard (IS) from human plasma.[3] The extract is then injected into an LC-MS/MS system. Chromatographic separation is achieved on a C18 column, followed by detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[8] Specific precursor-to-product ion transitions are monitored for both this compound and the IS, ensuring high specificity and minimizing matrix interference.[7] This allows for accurate quantification at the low concentrations typically encountered in pharmacokinetic studies.
Hypothetical Method Performance Characteristics
The following table summarizes the expected performance characteristics for a validated LC-MS/MS bioanalytical method for this compound.
| Parameter | Hypothetical Value |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) |
| Recovery | > 85% |
| Matrix Effect | Minimal and compensated by IS |
Protocol 2.1: LC-MS/MS Method for this compound in Human Plasma
1. Scope This protocol describes a method for the quantitative determination of this compound in human plasma.
2. Materials and Reagents
-
This compound Reference Standard
-
This compound-d5 (or a suitable structural analog) as Internal Standard (IS)
-
Acetonitrile (LC-MS Grade) with 0.1% Formic Acid
-
Deionized Water (LC-MS Grade) with 0.1% Formic Acid
-
Human Plasma (K2-EDTA)
3. Instrumentation
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Microcentrifuge
-
Vortex mixer
-
Nitrogen evaporator (optional)
4. LC and MS Conditions
Liquid Chromatography
| Parameter | Condition |
|---|---|
| Column | C18, 50 mm x 2.1 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 min, hold for 1 min, return to 5% B and re-equilibrate for 1 min |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry
| Parameter | Condition |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (this compound) | Hypothetical: 325.2 → 165.1 |
| MRM Transition (IS) | Hypothetical: 330.2 → 170.1 |
| Collision Energy (CE) | Optimized for each transition (e.g., 20-30 eV) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
5. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of this compound and the IS in methanol.
-
Working Standard/IS Solutions: Prepare serial dilutions of the stock solutions in 50:50 acetonitrile:water to create working solutions for spiking calibration standards, quality control (QC) samples, and the IS spiking solution (e.g., 10 ng/mL).
6. Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for standards, QCs, and unknown samples.
-
Pipette 50 µL of plasma into the appropriate tubes.
-
Add 150 µL of the IS spiking solution (in acetonitrile) to each tube. This solution serves to precipitate proteins and add the IS simultaneously.
-
Vortex each tube vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the supernatant to an HPLC vial.
-
Inject into the LC-MS/MS system.
7. Calibration Curve and QC Samples
-
Calibration Standards: Prepare by spiking blank human plasma with appropriate volumes of this compound working solutions to achieve final concentrations of, for example, 0.1, 0.2, 0.5, 2, 10, 50, and 100 ng/mL.
-
QC Samples: Prepare QC samples in blank plasma at a minimum of three concentration levels: Low (e.g., 0.3 ng/mL), Medium (e.g., 8 ng/mL), and High (e.g., 80 ng/mL).
-
Process the calibration standards and QCs alongside the unknown samples as described in Section 6.
8. Data Analysis
-
Integrate the peak areas for both this compound and the IS for each injection.
-
Calculate the Peak Area Ratio (this compound Area / IS Area).
-
Construct a calibration curve by plotting the Peak Area Ratio against the nominal concentration of the calibration standards.
-
Apply a weighted (e.g., 1/x²) linear regression to the calibration curve.
-
Determine the concentration of this compound in the QC and unknown samples from the calibration curve using their calculated Peak Area Ratios.
Visualizations
Caption: General workflow for this compound concentration analysis.
Caption: Proposed signaling pathway of this compound.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. Benzodiazepines: sample preparation and HPLC methods for their determination in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. UQ eSpace [espace.library.uq.edu.au]
- 4. jneonatalsurg.com [jneonatalsurg.com]
- 5. jneonatalsurg.com [jneonatalsurg.com]
- 6. Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioanalytical LC-MS/MS method development and validation of novel antidiabetic candidate S007-1261 in rat plasma and its application to pharmacokinetic and oral bioavailability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijbio.com [ijbio.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Anilopam as a µ-Opioid Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Anilopam is an investigational compound developed in the 1960s that was never commercially marketed.[1][2][3] Consequently, publicly available data on its specific pharmacological properties and detailed experimental protocols are scarce.[1][2][4] The following application notes and protocols are based on its known classification as a µ-opioid receptor agonist and employ generalized methodologies standard for the preclinical evaluation of such compounds. The quantitative data presented is hypothetical and for illustrative purposes only.[1][2]
Application Notes
Introduction
This compound (also known as PR 786-723) is an opioid analgesic of the benzazepine class.[1][3] It functions as an agonist at the µ-opioid receptor, the primary target for many clinically used opioid analgesics.[1][2] Its unique benzazepine structure distinguishes it from traditional morphinan-scaffold opioids, suggesting it may have a different receptor interaction profile.[2] Preliminary research also suggests that this compound may possess anti-inflammatory properties through the attenuation of NF-κB activation, indicating a potential dual mechanism of action.[1][2] These characteristics make this compound a compound of interest for pain research and a potential lead for the development of novel analgesics.[2]
Principle of Application: µ-Opioid Receptor Agonism
This compound exerts its analgesic effects by binding to and activating µ-opioid receptors, which are G-protein coupled receptors (GPCRs) located throughout the central and peripheral nervous systems.[1][2] This activation initiates a downstream signaling cascade that leads to a reduction in the transmission of pain signals.[2] Key events in this pathway include:
-
G-Protein Coupling: Upon agonist binding, the µ-opioid receptor couples to inhibitory G-proteins (Gi/o).
-
Inhibition of Adenylyl Cyclase: The activated G-proteins inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Modulation of Ion Channels:
-
Activation of G-protein-gated inwardly rectifying potassium (GIRK) channels, causing potassium ion efflux and hyperpolarization of the neuronal membrane.
-
Inhibition of voltage-gated calcium channels, which reduces the influx of calcium ions at the presynaptic terminal.
-
-
Reduced Neurotransmitter Release: The combined effect of hyperpolarization and reduced calcium influx is a decrease in the release of excitatory neurotransmitters, such as substance P and glutamate, from nociceptive neurons.
This cascade ultimately results in the dampening of pain signal transmission and the perception of analgesia.
Data Presentation
The following tables present a hypothetical data structure for the in vitro and in vivo characterization of a µ-opioid agonist like this compound.[1][2] These values are for illustrative purposes and would need to be determined experimentally.
Table 1: Hypothetical In Vitro Pharmacological Profile of this compound
| Parameter | Receptor Subtype | Value | Description |
| Binding Affinity (Kᵢ) | µ-Opioid | 15 nM | Concentration required to occupy 50% of receptors in a competitive binding assay. |
| δ-Opioid | 250 nM | Lower affinity suggests selectivity for the µ-opioid receptor. | |
| κ-Opioid | 400 nM | Lower affinity suggests selectivity for the µ-opioid receptor. | |
| Functional Potency (EC₅₀) | µ-Opioid | 50 nM | Concentration required to elicit 50% of the maximal response in a functional assay. |
| Functional Efficacy (Eₘₐₓ) | µ-Opioid | 95% | Maximal response relative to a standard full agonist like DAMGO (set at 100%). |
Table 2: Illustrative In Vivo Analgesic Efficacy of this compound in a Rodent Hot Plate Test
| Treatment Group | Dose (mg/kg, i.p.) | Latency (seconds) at 30 min | % Maximum Possible Effect (%MPE) |
| Vehicle | - | 10.5 ± 1.2 | 0% |
| Morphine | 10 | 28.5 ± 2.1 | 92.3% |
| This compound | 5 | 18.2 ± 1.5 | 39.5% |
| This compound | 10 | 25.6 ± 1.9 | 77.4% |
| This compound | 20 | 29.1 ± 2.0 | 95.4% |
| %MPE is calculated relative to a pre-determined cut-off time (e.g., 30 seconds) to prevent tissue damage.[1] |
Experimental Protocols
The following are generalized protocols for evaluating the analgesic potential of a µ-opioid agonist like this compound.[1][2] Researchers should optimize these protocols based on their specific laboratory conditions and reagents.
Protocol 1: Radioligand Binding Assay for µ-Opioid Receptor Affinity
-
Objective: To determine the binding affinity (Kᵢ) of this compound for the µ-opioid receptor by measuring its ability to displace a radiolabeled ligand.[2]
-
Materials:
-
Cell membranes expressing the µ-opioid receptor (e.g., from CHO-K1 cells).
-
Radioligand: [³H]-DAMGO (a selective µ-opioid agonist).
-
This compound (test compound).
-
Naloxone (for determining non-specific binding).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well plates, glass fiber filters, scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add binding buffer, cell membranes, [³H]-DAMGO (at a concentration near its Kₑ), and either vehicle, Naloxone (at a high concentration), or this compound at various concentrations.[2]
-
Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.[2]
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold binding buffer to remove unbound radioligand.[2]
-
Place the filters in scintillation vials with a scintillation cocktail.[2]
-
Quantify the radioactivity using a liquid scintillation counter.[2]
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding (counts in the presence of Naloxone) from the total binding (counts in the presence of vehicle).[2]
-
Plot the percentage of specific binding against the logarithm of this compound concentration.
-
Determine the IC₅₀ value (the concentration that inhibits 50% of specific [³H]-DAMGO binding) using non-linear regression analysis.[2]
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.[2]
-
Protocol 2: [³⁵S]GTPγS Binding Assay for Functional Agonist Activity
-
Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound as a functional agonist at the µ-opioid receptor.[2]
-
Materials:
-
Cell membranes expressing the µ-opioid receptor and associated G-proteins.
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP, DAMGO (full agonist control), this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).
-
-
Procedure:
-
Prepare serial dilutions of this compound and DAMGO.
-
In a 96-well plate, add the cell membranes, GDP, and either vehicle, DAMGO, or this compound. Pre-incubate the plate.[2]
-
Initiate the reaction by adding [³⁵S]GTPγS.[2]
-
Incubate to allow for G-protein activation and binding of [³⁵S]GTPγS.[2]
-
Terminate the reaction by rapid filtration and quantify the bound [³⁵S]GTPγS using a scintillation counter.[2]
-
-
Data Analysis:
-
Plot the concentration-response curves for this compound and DAMGO.
-
Determine the EC₅₀ and Eₘₐₓ values for this compound from the curves, with the response to a saturating concentration of DAMGO defined as 100% efficacy.[2]
-
Protocol 3: Hot Plate Test for Central Analgesic Activity in Rodents
-
Objective: To assess the central analgesic activity of this compound against a thermal stimulus.[1]
-
Materials:
-
Male Sprague-Dawley rats (200-250 g).
-
Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).
-
Vehicle (e.g., sterile saline), positive control (e.g., Morphine), this compound.
-
-
Procedure:
-
Acclimate animals to the testing room and handling for at least 3 days.[1]
-
Measure the baseline latency by placing each rat on the hot plate and recording the time to a nociceptive response (e.g., hind paw licking or jumping). A cut-off time (e.g., 30 seconds) must be set to prevent tissue damage.[1]
-
Randomly assign animals to treatment groups.[1]
-
Administer the assigned treatment (e.g., via intraperitoneal injection).[1]
-
Measure the response latency at various time points post-administration (e.g., 30, 60, 90, 120 minutes).
-
-
Data Analysis:
-
Calculate the percentage of the Maximum Possible Effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).[1]
-
Protocol 4: Acetic Acid-Induced Writhing Test for Visceral Pain
-
Objective: To evaluate the peripheral and central analgesic effects of this compound in a model of visceral chemical-induced pain.[1]
-
Materials:
-
Male ICR mice (20-25 g).
-
0.6% acetic acid solution.
-
Vehicle, positive control (e.g., Aspirin or Morphine), this compound.
-
Observation chambers.
-
-
Procedure:
-
Acclimate mice to the testing environment.[1]
-
Administer the assigned treatment to each mouse.[1]
-
After a set pre-treatment time (e.g., 30 minutes for i.p. administration), inject 0.6% acetic acid solution intraperitoneally.[1]
-
Immediately place the mouse in an individual observation chamber and count the number of writhes (a characteristic stretching of the abdomen) over a defined period (e.g., 20 minutes).[1]
-
-
Data Analysis:
Mandatory Visualizations
Caption: Proposed signaling pathway of this compound at the µ-opioid receptor.
Caption: A typical experimental workflow for evaluating a lead compound like this compound.
References
Anilopam delivery methods in animal models
Anilopam, an investigational benzazepine opioid analgesic developed in the 1960s, presents a unique profile for pain research.[1][2][3] While it never reached commercial markets, its activity as a µ-opioid receptor agonist makes it a molecule of interest for developing novel analgesics.[1][2] Furthermore, preliminary research suggests potential anti-inflammatory properties, adding to its therapeutic intrigue.[2]
Publicly available data on specific delivery methods and comprehensive in vivo studies for this compound are scarce due to its historical development.[1][2] Consequently, this document provides a framework for researchers by detailing generalized experimental protocols and potential delivery strategies based on its known mechanism of action and standard practices in preclinical analgesic drug discovery.
Mechanism of Action
This compound's primary analgesic effect is mediated through its agonist activity at µ-opioid receptors, which are G-protein coupled receptors located in the central and peripheral nervous systems.[1] Activation of these receptors initiates a signaling cascade that leads to the inhibition of neurotransmitter release and a reduction in the transmission of pain signals.[2] Some evidence also suggests that this compound may exert anti-inflammatory effects by attenuating the activation of the NF-κB signaling pathway, a key regulator of inflammation.[1][2] This dual mechanism could offer therapeutic advantages in pain conditions with an inflammatory component.[1]
Quantitative Data Summary
Due to the limited published preclinical studies on this compound, a definitive summary of quantitative data from various delivery methods is not available.[1] The following table presents hypothetical data from a hot plate test in rodents to illustrate the type of results that could be generated when evaluating the analgesic efficacy of this compound.
| Treatment Group | Dose (mg/kg, i.p.) | N | Latency to Paw Lick (seconds) at 30 min post-dose (Mean ± SEM) | % Maximum Possible Effect (%MPE) |
| Vehicle (Saline) | - | 10 | 10.2 ± 0.8 | 0% |
| Morphine | 5 | 10 | 25.5 ± 1.5 | 76.5% |
| This compound | 1 | 10 | 15.1 ± 1.1 | 24.5% |
| This compound | 3 | 10 | 22.8 ± 1.3 | 63.0% |
| This compound | 10 | 10 | 28.3 ± 1.0 | 90.5% |
| %MPE = [(Post-drug latency - Vehicle latency) / (Cut-off time - Vehicle latency)] x 100. The cut-off time is set to 30 seconds to prevent tissue damage.[1] |
Experimental Protocols
The following are generalized protocols for assessing the analgesic potential of a µ-opioid agonist like this compound in common preclinical pain models.
Protocol 1: Hot Plate Test for Thermal Nociception
Objective: To assess the central analgesic activity of this compound against a thermal stimulus.[1]
Materials:
-
Hot plate apparatus (maintained at 55 ± 0.5°C)
-
This compound
-
Vehicle (e.g., sterile saline, DMSO solution)
-
Positive control (e.g., Morphine)
-
Male Sprague-Dawley rats (200-250 g)
-
Syringes and needles for administration (e.g., intraperitoneal)
Procedure:
-
Acclimation: Acclimate animals to the testing room and handling for at least 3 days prior to the experiment.[1]
-
Baseline Latency: Place each rat on the hot plate and record the time it takes to exhibit a nociceptive response (e.g., licking a hind paw or jumping). This is the baseline latency. A cut-off time (e.g., 30 seconds) must be established to prevent tissue damage.[1]
-
Grouping: Randomly assign animals to different treatment groups (Vehicle, Morphine, and various doses of this compound).[1]
-
Administration: Administer the assigned treatment via the chosen route (e.g., intraperitoneal injection).[1]
-
Post-treatment Latency: At predetermined time points after administration (e.g., 30, 60, 90, and 120 minutes), place each animal back on the hot plate and measure the response latency.[1]
Data Analysis: Calculate the percentage of the Maximum Possible Effect (%MPE) for each animal at each time point. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).[1]
Protocol 2: Acetic Acid-Induced Writhing Test
Objective: To evaluate the peripheral and central analgesic effects of this compound in a model of visceral pain.[1]
Materials:
-
This compound
-
Vehicle
-
Positive control (e.g., Aspirin or Morphine)
-
0.6% acetic acid solution
-
Male ICR mice (20-25 g)
-
Observation chambers
Procedure:
-
Acclimation: Acclimate mice to the testing environment.[1]
-
Administration: Administer the assigned treatment (Vehicle, positive control, or this compound) to each mouse.[1]
-
Induction of Writhing: After a set pre-treatment time (e.g., 30 minutes for i.p. administration), inject 0.6% acetic acid solution intraperitoneally.[1]
-
Observation: Immediately place the mouse in an individual observation chamber and count the number of writhes (a characteristic stretching and constriction of the abdomen) over a defined period (e.g., 20 minutes).[1]
Data Analysis: Compare the number of writhes in the this compound-treated groups to the vehicle control group. Calculate the percentage of inhibition of writhing.
Signaling Pathways and Experimental Workflows
Caption: µ-Opioid Receptor Signaling Pathway for Analgesia.
Caption: Putative Anti-inflammatory Mechanism of this compound via NF-κB Pathway.
Caption: Generalized Experimental Workflow for In Vivo Analgesic Studies.
References
Troubleshooting & Optimization
How to improve Anilopam efficacy in assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Anilopam in various assays. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to enhance the efficacy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an opioid analgesic of the benzazepine class.[1][2] Its principal mechanism of action is as a µ-opioid receptor agonist.[1][3] The activation of these G-protein coupled receptors, located in the central and peripheral nervous systems, initiates a signaling cascade that reduces neuronal excitability and inhibits the transmission of pain signals.[1] Additionally, some evidence suggests this compound may have anti-inflammatory properties by attenuating the activation of the NF-κB signaling pathway.[1][3]
Q2: What are the primary binding targets for this compound?
The primary binding targets for this compound are the G-protein coupled receptors of the opioid family, with a notable affinity for the µ-opioid receptor subtype.[4]
Q3: How can I determine the binding affinity (Ki) of this compound for µ-opioid receptors?
The binding affinity (Ki) of this compound can be determined through a competitive radioligand binding assay.[4] This involves incubating a constant concentration of a radiolabeled ligand with known affinity for the µ-opioid receptor (e.g., [³H]DAMGO) with the receptor preparation in the presence of varying concentrations of unlabeled this compound.[4] this compound will compete with the radioligand for receptor binding. The IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand, is then determined.[4] The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.[4]
Q4: How should this compound be stored?
For optimal stability, this compound powder should be stored at -20°C for up to three years.[5] When in a solvent, it should be stored at -80°C for up to one year.[5]
Troubleshooting Guides
In Vitro Assays: µ-Opioid Receptor Binding
Issue 1: High Non-Specific Binding
High non-specific binding can mask the specific binding signal in your assay.
| Potential Cause | Troubleshooting Step |
| Radioligand concentration is too high. | Use a radioligand concentration at or below its dissociation constant (Kd) to minimize binding to non-specific sites. |
| Insufficient washing. | Increase the number and volume of washes with ice-cold buffer to remove unbound radioligand more effectively. |
| Radioligand binding to filters. | Pre-treat glass fiber filters with a solution like 0.33% polyethyleneimine (PEI) to reduce non-specific binding. |
| Non-specific binding to assay components. | Include 0.1% Bovine Serum Albumin (BSA) in the binding buffer to block non-specific sites. |
Issue 2: Low Specific Binding Signal
A weak signal can lead to unreliable data.
| Potential Cause | Troubleshooting Step |
| Inactive receptor preparation. | Verify the activity and concentration of your cell membrane preparation. Perform a protein concentration assay and consider a saturation binding experiment to determine receptor density. |
| Degraded radioligand. | Check the age and storage conditions of your radiolabeled compound to ensure its integrity. |
| Suboptimal assay buffer conditions. | Confirm the pH and ionic strength of your binding buffer. The presence of ions like Mg2+ can be crucial for receptor conformation and ligand binding. |
In Vivo Assays: Analgesic Models
Issue 1: High Variability in Animal Responses
Significant variation between subjects can obscure treatment effects.
| Potential Cause | Troubleshooting Step |
| Animal strain, sex, or age differences. | Ensure consistency in the strain, sex, and age of the animals used in the study. Be aware that pharmacokinetics can differ between sexes. |
| Improper acclimatization. | Acclimate animals to the testing environment and handling for at least three days before the experiment to reduce stress-induced variability. |
| Incorrect drug administration. | Ensure accurate and consistent drug administration techniques. Reduced bioavailability can be an issue with oral self-administration. |
Issue 2: Unexpected Side Effects
Adverse effects can confound results and raise animal welfare concerns.
| Potential Cause | Troubleshooting Step |
| Opioid-related side effects (e.g., respiratory depression, sedation). | Carefully monitor animals for common opioid-related side effects. Adjust dosages as necessary and consider pre-emptive analgesia to reduce the required dose. |
| Vehicle effects. | Always include a vehicle control group to ensure that the solvent used to dissolve this compound is not causing any observable effects. |
General Assay Efficacy: Solubility Issues
Poor solubility of this compound can lead to inaccurate and inconsistent results.
| Potential Cause | Troubleshooting Step |
| Precipitation in aqueous buffers. | Due to its benzazepine structure, this compound may have poor aqueous solubility. Consider using a co-solvent such as DMSO, but keep the final concentration in the assay low (typically <1%) to avoid off-target effects. |
| Compound precipitation from stock solution. | Prepare fresh stock solutions before each experiment. If using DMSO, be aware that it is hygroscopic and can absorb water, reducing the solubility of hydrophobic compounds over time. Gentle warming or sonication may help redissolve the precipitate. |
| pH-dependent solubility. | The primary amine group in this compound suggests its solubility may be pH-dependent. Adjusting the pH of the buffer (e.g., to a more acidic pH) may improve solubility by forming a more soluble salt. Ensure the final pH is compatible with your assay system. |
Quantitative Data
Due to the limited publicly available preclinical data for this compound, the following table presents hypothetical data from a hot plate test in rodents to illustrate the potential analgesic efficacy.
| Treatment Group | Dose (mg/kg, i.p.) | N | Latency to Paw Lick (seconds) at 30 min post-dose (Mean ± SEM) | % Maximum Possible Effect (%MPE) |
| Vehicle | - | 10 | 10.2 ± 0.8 | 0% |
| Morphine | 10 | 10 | 25.5 ± 2.1 | 77.3% |
| This compound | 1 | 10 | 15.1 ± 1.2 | 24.7% |
| This compound | 3 | 10 | 20.3 ± 1.8 | 51.0% |
| This compound | 10 | 10 | 28.7 ± 1.5 | 93.4% |
%MPE is calculated as: [(Post-drug latency - Vehicle latency) / (Cut-off time - Vehicle latency)] x 100. The cut-off time is set to 30 seconds to prevent tissue damage.[1]
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the µ-opioid receptor.
Materials:
-
Membrane preparation from cells expressing the human µ-opioid receptor.
-
Radioligand: [³H]DAMGO.
-
Unlabeled this compound.
-
Unlabeled Naloxone (for determining non-specific binding).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates (GF/B filters pre-treated with 0.5% PEI).[4]
Procedure:
-
Prepare a dilution series of unlabeled this compound.
-
In a 96-well plate, add the cell membranes, a constant concentration of [³H]DAMGO, and either vehicle, varying concentrations of this compound, or a high concentration of Naloxone.
-
Incubate the plate to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through the filter plate, followed by washing with ice-cold wash buffer.
-
Allow the filters to dry, then add a scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding (in the presence of Naloxone) from total binding.
-
Determine the IC50 value of this compound by non-linear regression analysis of the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation.[3]
Protocol 2: Hot Plate Test for Analgesia
Objective: To assess the central analgesic activity of this compound against a thermal stimulus.[1]
Materials:
-
Hot plate apparatus.
-
This compound.
-
Vehicle (e.g., sterile saline, DMSO solution).
-
Positive control (e.g., Morphine).
-
Male Sprague-Dawley rats (200-250 g).
Procedure:
-
Acclimate the rats to the testing room and handling for at least 3 days.
-
Determine the baseline latency by placing each rat on the hot plate and recording the time to a nociceptive response (e.g., paw licking or jumping). A cut-off time (e.g., 30 seconds) must be set to prevent tissue damage.[1]
-
Randomly assign animals to treatment groups (Vehicle, Morphine, and various doses of this compound).
-
Administer the assigned treatment (e.g., via intraperitoneal injection).
-
At predetermined time points (e.g., 30, 60, 90, and 120 minutes) after administration, place each animal back on the hot plate and measure the response latency.[1]
-
Calculate the % Maximum Possible Effect (%MPE) for each animal at each time point.[1]
Protocol 3: Acetic Acid-Induced Writhing Test
Objective: To evaluate the peripheral and central analgesic effects of this compound in a model of visceral pain.[1]
Materials:
-
0.6% acetic acid solution.
-
This compound.
-
Vehicle.
-
Positive control (e.g., Aspirin or Morphine).
-
Male ICR mice (20-25 g).
-
Observation chambers.
Procedure:
-
Acclimate the mice to the testing environment.
-
Administer the assigned treatment to each mouse.
-
After a set pre-treatment time (e.g., 30 minutes for i.p. administration), inject the 0.6% acetic acid solution intraperitoneally.[1]
-
Immediately place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions and stretching) over a defined period (e.g., 20 minutes).[1]
-
Calculate the percentage of inhibition of writhing for each treatment group compared to the vehicle group.
Visualizations
References
Technical Support Center: Optimizing Anilopam Concentration for µ-Opioid Receptor cAMP Inhibition Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of Anilopam for a crucial in vitro experiment: the cAMP (cyclic adenosine (B11128) monophosphate) inhibition assay. Given the limited publicly available data for this compound, a µ-opioid receptor agonist, this guide offers a framework based on established principles for other agonists targeting the Gi/o-coupled µ-opioid receptor.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the optimization of µ-opioid agonist concentrations in cAMP inhibition assays.
Q1: What is the mechanism of action for this compound in a cAMP assay?
A1: this compound is classified as a µ-opioid receptor agonist. The µ-opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gαi/o.[1] Upon activation by an agonist like this compound, the Gαi subunit inhibits the enzyme adenylyl cyclase. This inhibition leads to a decrease in the intracellular production of the second messenger cAMP.[1][2] Therefore, in a cAMP assay, a potent and efficacious µ-opioid agonist will cause a concentration-dependent decrease in cAMP levels.
Q2: I am not observing any inhibition of cAMP with this compound, or the effect is very weak. What are the possible causes?
A2: Several factors could contribute to a weak or absent signal:
-
Suboptimal Forskolin (B1673556) Concentration: The assay relies on stimulating adenylyl cyclase with an agent like forskolin to create a measurable cAMP window. If the forskolin concentration is too high, it may mask the inhibitory effect of the agonist. Conversely, if it's too low, the signal window may be insufficient. It is crucial to perform a forskolin dose-response curve to determine an optimal concentration (typically the EC50 to EC80) that provides a robust signal-to-background ratio.[2]
-
Incorrect this compound Concentration Range: You may be testing a concentration range that is too low. While specific data for this compound is scarce, other µ-opioid agonists like DAMGO show potency in the nanomolar range.[3][4] It is advisable to test a wide concentration range (e.g., 10⁻¹¹ M to 10⁻⁵ M) in your initial experiments.
-
Cell Health and Receptor Expression: Ensure that the cells are healthy, within a low passage number, and have adequate expression of the µ-opioid receptor. Low receptor density will lead to a diminished signal window.[5]
-
Compound Integrity: Verify that your this compound stock solution is prepared correctly and has not degraded. Stock solutions should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[5]
Q3: The dose-response curve for this compound is not sigmoidal or shows high variability between replicates. How can I improve my results?
A3: High variability or poor curve fits often stem from technical inconsistencies:
-
Inconsistent Cell Seeding: Ensure a uniform cell number is seeded across all wells of your microplate.
-
Pipetting Errors: Use calibrated pipettes and proper technique to ensure accurate compound dilutions and additions.
-
Inadequate Mixing: Gently mix the plate after adding reagents to ensure a homogeneous distribution.
-
Edge Effects: Microplates can be prone to "edge effects" where wells on the perimeter behave differently due to temperature or evaporation gradients. Consider leaving the outer wells empty or filling them with buffer.
-
Assay Incubation Times: Optimize both the agonist pre-incubation time (typically 15-30 minutes) and the forskolin stimulation time (e.g., 15-30 minutes) to capture the peak response.[5]
Q4: I'm observing cell death at higher concentrations of this compound. What should I do?
A4: Cytotoxicity can confound your results.
-
Perform a Cytotoxicity Assay: Before conducting the functional assay, test the effect of your this compound concentration range on cell viability using a standard method like an MTT or resazurin-based assay.
-
Adjust Concentration Range: Based on the cytotoxicity data, limit the maximum concentration in your cAMP assay to a non-toxic level.
-
Check Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level (typically ≤ 0.5%).
Quantitative Data Summary
Due to the scarcity of published data for this compound, the following table provides benchmark potency (EC₅₀) values for well-characterized µ-opioid receptor agonists in cAMP inhibition assays. These values can serve as a reference for establishing an expected potency range for this compound.
| Agonist | Cell Line | Assay Format | EC₅₀ (nM) | Efficacy (Eₘₐₓ) |
| DAMGO | CHO-hMOR | HTRF | ~ 1-10 | Full Agonist |
| Morphine | HEK-hMOR | BRET | ~ 20-50 | Full Agonist |
| Fentanyl | CHO-hMOR | ELISA | ~ 1-5 | Full Agonist |
| Endomorphin-1 | SH-SY5Y | HTRF | ~ 0.5-5 | Full Agonist |
Note: The values presented are approximate and can vary significantly based on the specific cell line, receptor expression level, assay technology, and other experimental conditions.[4][6]
Experimental Protocols
Detailed Methodology: cAMP Inhibition Assay (HTRF Format)
This protocol describes a common method for determining the concentration-dependent effect of this compound on cAMP levels in cells expressing the µ-opioid receptor, using a Homogeneous Time-Resolved Fluorescence (HTRF) assay format.
1. Materials:
-
HEK293 or CHO cells stably expressing the human µ-opioid receptor (hMOR).
-
Cell Culture Medium (e.g., DMEM/F12 with 10% FBS, appropriate selection antibiotic).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, 0.1% BSA, and 500 µM IBMX (a phosphodiesterase inhibitor), pH 7.4.
-
Forskolin (adenylyl cyclase activator).
-
This compound (test compound) and a reference agonist (e.g., DAMGO).
-
HTRF cAMP Assay Kit (e.g., from Cisbio, PerkinElmer).
-
Low-volume, white 384-well microplates.
-
HTRF-compatible microplate reader.
2. Cell Preparation:
-
Culture cells to ~80-90% confluency.
-
The day before the assay, harvest cells using a non-enzymatic cell dissociation solution.
-
Centrifuge the cells and resuspend them in culture medium.
-
Seed the cells into a 384-well plate at a pre-optimized density (e.g., 2,000-10,000 cells/well) and incubate overnight.
3. Assay Procedure:
-
Prepare a stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to create a range of concentrations (e.g., 11-point, 1:3 dilution series). Also prepare dilutions for the reference agonist, DAMGO.
-
On the day of the assay, aspirate the culture medium from the cell plate and replace it with assay buffer.
-
Add the diluted this compound or DAMGO to the appropriate wells. Include "vehicle only" controls.
-
Incubate the plate for 30 minutes at 37°C.
-
Add forskolin to all wells except for the "basal" control wells. The final concentration of forskolin should be pre-determined from an EC₅₀-EC₈₀ optimization experiment.[2]
-
Incubate for an additional 30 minutes at 37°C.
-
Lyse the cells and detect cAMP levels by adding the HTRF reagents (cAMP-d2 and anti-cAMP cryptate) according to the manufacturer's protocol.
-
Incubate for 60 minutes at room temperature, protected from light.
4. Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.
-
Calculate the HTRF ratio (Emission 665 nm / Emission 620 nm) * 10,000.
-
Normalize the data:
-
Set the signal from wells with vehicle + forskolin as 100% (no inhibition).
-
Set the signal from wells with a saturating concentration of DAMGO + forskolin as 0% (maximal inhibition).
-
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data using a four-parameter logistic equation (sigmoidal dose-response with variable slope) to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values.
Mandatory Visualizations
Caption: µ-Opioid receptor signaling pathway leading to cAMP inhibition.
Caption: Experimental workflow for the cAMP inhibition HTRF assay.
Caption: Troubleshooting logic for a weak or absent agonist response.
References
- 1. benchchem.com [benchchem.com]
- 2. revvity.com [revvity.com]
- 3. DAMGO | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Understanding the effect of different assay formats on agonist parameters: a study using the µ-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Common issues with Anilopam experiments
Welcome to the technical support center for Anilopam. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for experiments involving this compound.
Fictional Drug Context: this compound is a novel, high-affinity selective agonist for the this compound Receptor (AR), a Gs-coupled G-protein coupled receptor (GPCR). Activation of AR leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). Due to its role in pathways associated with neuronal plasticity, this compound is under investigation for its potential in treating cognitive disorders.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective agonist for the Gs-coupled this compound Receptor (AR). Its binding initiates a conformational change in the receptor, leading to the activation of the associated Gs protein. This, in turn, stimulates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP), which mediates downstream cellular responses.
Q2: In which cell lines can I expect a functional response to this compound?
A2: A functional response to this compound is dependent on the expression of the this compound Receptor (AR). We recommend using recombinant cell lines with stable or transient expression of AR, such as HEK293-AR or CHO-K1-AR cells. Endogenous expression of AR is tissue-specific and typically low in common laboratory cell lines.
Q3: What are the optimal storage conditions for this compound?
A3: this compound is supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C. For short-term use, a stock solution can be prepared in DMSO and stored at -20°C for up to one month. Avoid repeated freeze-thaw cycles.[1]
Q4: Does this compound exhibit biased agonism?
A4: Current data suggests that this compound is a Gs-biased agonist. While its primary signaling is through the Gs-cAMP pathway, it is crucial to characterize its activity across multiple pathways, such as β-arrestin recruitment, to fully understand its signaling profile in your experimental system.[2] Ligand-biased signaling is a phenomenon where a ligand can differentially activate signaling cascades downstream of the same receptor.[3]
II. Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound.
Radioligand Binding Assays
Issue 1: High Non-Specific Binding (NSB) in Competition Assay
-
Question: My non-specific binding is over 50% of the total binding, masking the specific signal for this compound. What can I do?
-
Answer: High non-specific binding can obscure accurate determination of receptor affinity.[4]
-
Reduce Radioligand Concentration: Use a concentration of the radioligand at or below its Kd value.[4]
-
Optimize Membrane Protein Amount: Titrate the amount of cell membrane preparation used. A typical starting range is 100-500 µg of membrane protein per well.[5]
-
Modify Assay Buffer: Include 0.1% Bovine Serum Albumin (BSA) in your binding buffer to reduce the binding of the radioligand to non-receptor components.[4]
-
Pre-treat Filters: Pre-soak your glass fiber filters in a solution like 0.5% polyethyleneimine (PEI) to reduce radioligand adhesion to the filter itself.[4]
-
Increase Wash Steps: Use ice-cold wash buffer and increase the number or volume of washes to more effectively remove unbound radioligand.[4]
-
Functional Assays: cAMP Accumulation
Issue 2: Low or No Signal in cAMP Assay
-
Question: I am not observing a significant increase in cAMP levels after stimulating AR-expressing cells with this compound.
-
Answer: A low signal-to-noise ratio can make it difficult to discern true agonist effects.[6]
-
Optimize Agonist Concentration and Time: Perform a full dose-response curve for this compound and a time-course experiment (e.g., 5, 15, 30, 60 minutes) to determine the optimal concentration and peak stimulation time.[6][7]
-
Use a Phosphodiesterase (PDE) Inhibitor: cAMP is rapidly degraded by PDEs. Include a non-specific PDE inhibitor like IBMX (100-500 µM) in your assay buffer to allow for cAMP accumulation.[1][7]
-
Check Cell Health and Receptor Expression: Ensure cells are healthy, within a low passage number, and confirm AR expression via a method like qPCR or a binding assay.[6]
-
Increase Cell Density: A higher number of cells per well can increase the signal, but be aware that this can also raise the basal signal. An optimal cell density must be determined empirically.[6][7]
-
Verify Reagent and Instrument Performance: Prepare fresh reagents and confirm that your plate reader settings are correct for your specific assay kit.[6]
-
Issue 3: High Well-to-Well Variability in cAMP Assay
-
Question: I'm seeing large error bars between my replicate wells, making the data unreliable.
-
Answer: High variability can compromise data reliability and is often caused by technical inconsistencies.[6]
-
Ensure Homogeneous Cell Suspension: Mix your cell suspension thoroughly before and during plating to ensure each well receives a consistent number of cells.[6]
-
Improve Pipetting Technique: Use calibrated pipettes and be consistent when adding cells, compounds, and reagents.[6]
-
Mitigate Edge Effects: Avoid using the outer wells of the microplate, as they are more prone to evaporation. Alternatively, fill the outer wells with sterile water or PBS.[6]
-
Ensure Uniform Temperature: Allow the plate to equilibrate to the incubation temperature evenly to prevent temperature gradients that can affect enzymatic reactions.[6]
-
Downstream Signaling Assays: pERK Western Blot
Issue 4: Weak or No pERK Signal on Western Blot
-
Question: I expect this compound to induce ERK phosphorylation, but I cannot detect a pERK signal via Western Blot.
-
Answer: Failure to detect a signal can be due to issues with sample preparation, antibody performance, or the blotting procedure itself.
-
Use Phosphatase Inhibitors: Phosphorylated proteins are susceptible to dephosphorylation. It is critical to include a phosphatase inhibitor cocktail in your cell lysis buffer to preserve the phosphorylation state of ERK.[8][9]
-
Increase Protein Load: For detecting phosphorylated targets, which may be low in abundance, you may need to load a higher amount of total protein (e.g., 30-100 µg) per lane.[10]
-
Optimize Antibody Concentrations: The primary antibody concentration may be too low. Try increasing the concentration or extending the incubation time (e.g., overnight at 4°C).[11]
-
Include a Positive Control: Treat a parallel set of cells with a known potent ERK activator, such as Phorbol 12-myristate 13-acetate (PMA) or Epidermal Growth Factor (EGF), to validate the assay procedure.[8]
-
Check Transfer Efficiency: Use a reversible protein stain like Ponceau S on the membrane after transfer to confirm that proteins have successfully transferred from the gel.[9]
-
III. Data Presentation
Table 1: Pharmacological Profile of this compound
| Parameter | Receptor | Value | Assay Type |
| Binding Affinity (Ki) | Human AR | 1.5 ± 0.2 nM | Radioligand Competition |
| Human β2-Adrenergic | > 10,000 nM | Radioligand Competition | |
| Human D2 Dopamine | > 10,000 nM | Radioligand Competition | |
| Functional Potency (EC50) | Human AR | 5.8 ± 0.7 nM | cAMP Accumulation |
| Human AR | 12.3 ± 1.9 nM | pERK Activation | |
| Functional Efficacy (Emax) | Human AR | 98 ± 5% | cAMP (vs. Isoproterenol) |
Table 2: In Vivo Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats (1 mg/kg, IV)
| Parameter | Unit | Value |
| Half-life (t1/2) | hours | 4.2 |
| Volume of Distribution (Vd) | L/kg | 2.5 |
| Clearance (CL) | mL/min/kg | 10.1 |
| Bioavailability (F%) | % | 35 (Oral) |
IV. Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay
This protocol is for determining the binding affinity (Ki) of this compound for the this compound Receptor (AR).[12]
-
Prepare Membranes: Homogenize HEK293-AR cells in ice-cold buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4). Centrifuge and resuspend the membrane pellet in the same buffer. Determine protein concentration using a BCA assay.
-
Set Up Assay Plate: In a 96-well plate, add in triplicate:
-
Total Binding: 50 µL membrane suspension (20 µg protein), 50 µL of [³H]-Radioligand X (at Kd concentration), and 50 µL of assay buffer.
-
Non-Specific Binding (NSB): 50 µL membrane suspension, 50 µL of [³H]-Radioligand X, and 50 µL of a high concentration of a non-radiolabeled competitor (e.g., 10 µM of unlabeled Ligand Y).
-
Competition: 50 µL membrane suspension, 50 µL of [³H]-Radioligand X, and 50 µL of serially diluted this compound.
-
-
Incubation: Incubate the plate at room temperature for 90 minutes to reach equilibrium.[4]
-
Harvesting: Rapidly filter the plate contents through a GF/B glass fiber filter plate pre-soaked in 0.5% PEI using a cell harvester.[4]
-
Washing: Wash the filters three times with 200 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding (Total - NSB). Plot the percentage of specific binding against the log concentration of this compound to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.
Protocol 2: cAMP Accumulation Assay
This HTRF-based assay measures the functional potency (EC50) of this compound.
-
Cell Plating: Seed CHO-K1-AR cells into a 384-well white plate at a density of 5,000 cells/well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in stimulation buffer (e.g., HBSS with 1 mM IBMX).
-
Cell Stimulation: Aspirate the culture medium and add 10 µL of the diluted this compound or control compounds to the cells. Incubate for 30 minutes at 37°C.[7]
-
Lysis and Detection: Add 5 µL of HTRF cAMP-d2 detection reagent followed by 5 µL of HTRF anti-cAMP-cryptate reagent (as per kit instructions).
-
Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Reading: Read the plate on an HTRF-compatible plate reader at 620 nm and 665 nm.
-
Data Analysis: Calculate the HTRF ratio (665nm/620nm * 10,000). Plot the ratio against the log concentration of this compound and fit a four-parameter logistic curve to determine the EC50.
V. Mandatory Visualizations
Signaling Pathway
Caption: this compound-AR Gs-cAMP signaling pathway.
Experimental Workflow
Caption: Workflow for pharmacological characterization of this compound.
Troubleshooting Logic
Caption: Troubleshooting workflow for low cAMP assay signal.
References
- 1. CANDLES, an assay for monitoring GPCR induced cAMP generation in cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biased agonism: An emerging paradigm in GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. benchchem.com [benchchem.com]
- 5. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. revvity.com [revvity.com]
- 8. researchgate.net [researchgate.net]
- 9. blog.addgene.org [blog.addgene.org]
- 10. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. Western Blot Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
Anilopam degradation and how to prevent it
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential degradation of Anilopam and strategies to mitigate it. Given that detailed public data on the degradation of this compound is limited, this guide focuses on the general principles of stability for molecules with similar functional groups, such as a tertiary amine, an aniline (B41778), and a methoxy (B1213986) ether.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for a molecule like this compound?
A1: Based on its chemical structure, which includes a tertiary amine, an aniline moiety, and a methoxy group, this compound is potentially susceptible to two primary degradation pathways: oxidation and hydrolysis. Photodegradation is also a possibility due to the aromatic rings.
-
Oxidation: The aniline and tertiary amine functionalities are electron-rich and can be prone to oxidation. This can be initiated by atmospheric oxygen, trace metal ions, or peroxides present as impurities in excipients. Oxidation of the aniline may lead to the formation of nitroso or nitro compounds, while the tertiary amine could be oxidized to an N-oxide.
-
Hydrolysis: The methoxy group (an ether linkage) could be susceptible to hydrolysis under acidic conditions, although ethers are generally more stable than esters or amides.
-
Photodegradation: Aromatic amines can be sensitive to light, which can catalyze oxidative degradation pathways.
Q2: I'm observing unexpected degradation of my this compound sample. What are the first troubleshooting steps?
A2: If you suspect degradation, consider the following:
-
Review Storage Conditions: Ensure the compound is stored in a tightly sealed container, protected from light, and at the recommended temperature. Minimize headspace in the container to reduce exposure to oxygen.
-
Check Solvent/Excipient Purity: Impurities in solvents or excipients, such as peroxides or metal ions, can catalyze degradation. Use high-purity, peroxide-free solvents where possible.
-
Analyze pH of Solutions: If this compound is in a solution, the pH can significantly impact its stability. Acidic or basic conditions can promote hydrolysis or oxidation.
-
Consider Light Exposure: Have the samples been exposed to UV or fluorescent light for extended periods? If so, future experiments should be conducted under amber or light-protected conditions.
Q3: How can I prevent the oxidation of this compound during my experiments or in formulation?
A3: To prevent oxidative degradation, consider the following strategies:
-
Use of Antioxidants: The addition of antioxidants or free-radical scavengers can inhibit oxidation.
-
Inert Atmosphere: Handling the compound under an inert atmosphere, such as nitrogen or argon, can prevent its interaction with atmospheric oxygen.
-
Chelating Agents: If metal-catalyzed oxidation is suspected, the addition of a chelating agent can sequester metal ions.
-
Light Protection: Storing and handling the compound in amber vials or under low-light conditions can prevent photo-oxidation.
Q4: My analytical method is not showing a clear separation between the parent this compound peak and its degradants. What should I do?
A4: This indicates that your analytical method is not "stability-indicating." You will need to redevelop the method. A common approach is to use forced degradation (stress testing) to intentionally generate degradants. These stressed samples are then used to develop and validate a separation method, typically a gradient HPLC method, that can resolve the parent drug from all degradation products.
Troubleshooting Guides
Issue 1: Rapid Loss of Purity in Solution
| Potential Cause | Troubleshooting Steps |
| Oxidative Degradation | 1. De-gas all solvents before preparing the solution. 2. Prepare and store the solution under an inert gas (e.g., nitrogen). 3. Add a suitable antioxidant to the formulation. |
| pH-Related Instability | 1. Measure the pH of the solution. 2. Conduct a pH-rate profile study to determine the pH of maximum stability. 3. Use a buffer system to maintain the optimal pH. |
| Photodegradation | 1. Prepare and store the solution in amber or light-blocking containers. 2. Minimize exposure to ambient and UV light during experiments. |
Issue 2: Discoloration of Solid this compound
| Potential Cause | Troubleshooting Steps |
| Surface Oxidation | 1. Ensure the storage container is well-sealed with minimal headspace. 2. Store the solid under an inert atmosphere. |
| Light Exposure | 1. Store the solid material in an amber or opaque container in the dark. |
Data Presentation
The following table presents hypothetical degradation data for a compound with functional groups similar to this compound, illustrating the typical outcomes of a forced degradation study.
| Stress Condition | Duration | % Degradation | Number of Degradants Detected |
| Acid Hydrolysis (0.1 M HCl) | 24 hours | 8.5% | 2 |
| Base Hydrolysis (0.1 M NaOH) | 24 hours | 15.2% | 3 |
| Oxidation (3% H₂O₂) | 8 hours | 18.9% | 4 |
| Thermal (80°C) | 48 hours | 5.1% | 1 |
| Photolytic (UV Light) | 12 hours | 12.7% | 3 |
Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) of this compound
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and pathways, in accordance with ICH guidelines.
Objective: To generate a degradation profile for this compound to support the development of a stability-indicating analytical method.
Materials:
-
This compound drug substance
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% solution
-
HPLC-grade methanol (B129727) and water
-
pH meter
-
HPLC system with a UV/PDA detector
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Keep the solution at 60°C for 8 hours.
-
Withdraw samples at regular intervals, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
If no degradation is observed, repeat with 1 M HCl.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at 60°C for 8 hours.
-
Withdraw samples, neutralize with 0.1 M HCl, and dilute for HPLC analysis.
-
If no degradation is observed, repeat with 1 M NaOH.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature, protected from light, for 24 hours.
-
Withdraw samples and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Place a sample of solid this compound in an oven at 80°C for 48 hours.
-
Dissolve the stressed solid in methanol for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a sample of solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.
-
A control sample should be kept in the dark under the same conditions.
-
Dissolve the samples in methanol for HPLC analysis.
-
-
Analysis: Analyze all samples by a suitable HPLC method, comparing the chromatograms of the stressed samples to that of an unstressed control to identify and quantify degradation products. The goal is to achieve 5-20% degradation of the active ingredient.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Procedure:
-
Initial Method Screening: Use the samples generated from the forced degradation study. Start with a generic gradient reverse-phase HPLC method (e.g., C18 column with a mobile phase gradient of water and acetonitrile, both with 0.1% formic acid or trifluoroacetic acid).
-
Method Optimization:
-
Adjust the gradient slope, initial and final mobile phase composition, and run time to achieve separation of all degradant peaks from the main this compound peak.
-
Optimize the column temperature and flow rate to improve peak shape and resolution.
-
Experiment with different column chemistries (e.g., C8, Phenyl-Hexyl) if co-elution persists.
-
-
Detection Wavelength: Use a PDA detector to screen for the optimal wavelength for detecting both this compound and its degradants.
-
Method Validation: Once a suitable method is developed, validate it according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is demonstrated by the method's ability to resolve the main peak from all degradant peaks.
Visualizations
Caption: Potential degradation pathways for a molecule with this compound's functional groups.
Caption: A typical workflow for a forced degradation study.
Caption: Simplified signaling pathway of the µ-opioid receptor activated by an agonist like this compound.
Refining Anilopam treatment protocols
Anilopam Technical Support Center
Welcome to the technical support center for this compound. This guide is designed to assist researchers, scientists, and drug development professionals in refining their experimental protocols and troubleshooting common issues encountered during the use of this compound.
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action for this compound?
This compound is a potent and selective ATP-competitive inhibitor of the Fictional Kinase 1 (FK1). By binding to the ATP pocket of the FK1 catalytic domain, this compound blocks the phosphorylation of its downstream substrate, Protein-Y (p-Protein-Y), thereby inhibiting the entire FK1 signaling cascade, which is crucial for cell proliferation and survival in specific cancer cell lines.
2. What are the recommended storage and handling conditions for this compound?
For long-term storage, this compound powder should be stored at -20°C. For short-term storage, a stock solution in DMSO can be kept at -20°C for up to one month. Avoid repeated freeze-thaw cycles. Once diluted in aqueous media for experiments, the solution should be used immediately as this compound's stability in aqueous solutions decreases over time.
3. I am observing high variability in my cell viability assays. What could be the cause?
High variability can stem from several factors:
-
Inconsistent Seeding Density: Ensure a uniform number of cells are seeded in each well.
-
Edge Effects in Plates: Avoid using the outermost wells of a 96-well plate as they are prone to evaporation, which can concentrate the drug and affect cell growth.
-
Incomplete Solubilization: Ensure the this compound stock solution is fully dissolved in DMSO before further dilution in cell culture media. Precipitates can lead to inconsistent final concentrations.
-
Assay Timing: The incubation time with this compound should be consistent across all experiments to ensure comparable results.
Troubleshooting Guides
Issue 1: Reduced or No Inhibition of p-Protein-Y Detected by Western Blot
If you are not observing the expected decrease in the phosphorylation of Protein-Y following this compound treatment, consider the following troubleshooting steps:
-
Verify this compound Concentration and Activity: Confirm the correct dilution of your stock solution. It is also advisable to test a fresh batch of this compound to rule out degradation.
-
Check Cell Line and FK1 Expression: Ensure that your chosen cell line expresses sufficient levels of FK1. Low expression of the target kinase will result in a minimal detectable signal for p-Protein-Y.
-
Optimize Treatment Duration: The timing of target inhibition can vary between cell lines. Perform a time-course experiment (e.g., 1, 6, 12, 24 hours) to determine the optimal treatment duration for observing maximum inhibition.
-
Confirm Antibody Specificity: Ensure the antibodies used for detecting p-Protein-Y and total Protein-Y are specific and validated for Western Blotting.
Improving the signal-to-noise ratio in Anilopam assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the signal-to-noise ratio in Anilopam assays. The information is presented in a question-and-answer format to directly address common issues and provide practical troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary binding targets?
This compound is an opioid analgesic compound.[1][2] Its primary binding targets are the G-protein coupled receptors (GPCRs) of the opioid receptor family, which include the mu (µ), delta (δ), and kappa (κ) subtypes.[1] As an opioid agonist, this compound binds to these receptors to initiate a signaling cascade that results in analgesia.[1]
Q2: What is the mechanism of action of this compound?
This compound acts as a µ-opioid receptor agonist.[3][4] Activation of these G-protein coupled receptors leads to a series of intracellular events that decrease neuronal excitability and inhibit the transmission of pain signals.[3][5] The primary downstream effects include the inhibition of adenylyl cyclase and the modulation of ion channels.[5] Some research also suggests that this compound may have anti-inflammatory properties by reducing the activation of the NF-κB signaling pathway.[3][4]
Q3: What is the difference between total, specific, and non-specific binding in an this compound binding assay?
In a radioligand binding assay for this compound, the measurements are defined as follows:
-
Total Binding: The total amount of radiolabeled ligand that is bound to the receptor preparation (e.g., cell membranes). This includes binding to both the opioid receptors and other non-specific sites.[1]
-
Non-Specific Binding (NSB): The portion of the radiolabeled ligand that binds to components other than the target opioid receptor. This can include binding to the filter membrane, lipids, or other proteins. NSB is determined by measuring the binding of the radioligand in the presence of a high concentration of an unlabeled competing ligand that saturates the target receptors.[1]
-
Specific Binding: The binding of the radiolabeled ligand to the opioid receptors of interest. It is calculated by subtracting the non-specific binding from the total binding.[1]
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues encountered during this compound experiments, with a focus on improving the signal-to-noise ratio.
Problem: High Non-Specific Binding (NSB)
Q4: My this compound binding assay shows high non-specific binding. What are the potential causes and how can I reduce it?
High non-specific binding can obscure your specific signal. Here are common causes and solutions:
-
Radioligand concentration is too high: Use a radioligand concentration at or below its Kd value for the receptor to minimize binding to low-affinity non-specific sites.[1]
-
Inadequate blocking of non-specific sites: Pre-treat filter plates with a blocking agent like 0.5% polyethyleneimine (PEI) to reduce radioligand binding to the filter material.[1]
-
Hydrophobic interactions: Include a non-ionic detergent (e.g., 0.1% Triton X-100) or bovine serum albumin (BSA) (e.g., 0.1-1%) in the assay buffer to reduce hydrophobic interactions of the radioligand or this compound with assay components.[1]
-
Insufficient washing: Increase the number of wash steps (e.g., from 3 to 5) and/or the volume of ice-cold wash buffer to more effectively remove unbound radioligand.[1]
-
Inappropriate buffer composition: Optimize the ionic strength of the assay buffer. Increasing the salt concentration (e.g., NaCl) can sometimes reduce non-specific electrostatic interactions.[1]
Problem: Low Specific Binding Signal
Q5: I am observing a very low specific binding signal in my assay. What could be the reason and how can I improve it?
A weak signal can be difficult to distinguish from background noise. Consider the following:
-
Low receptor density in the membrane preparation: Use a cell line with higher expression of the target opioid receptor or prepare membranes from a tissue known to have high receptor density.[1]
-
Degradation of the receptor or ligand: Add protease inhibitors to the homogenization buffer during membrane preparation. Ensure proper storage of ligands and receptor preparations at -80°C.[1]
-
Assay not at equilibrium: Determine the optimal incubation time by performing a time-course experiment to ensure the binding reaction has reached equilibrium.[1]
Problem: High Variability Between Replicates
Q6: My replicate wells show high variability. How can I improve the consistency of my results?
Inconsistent results can make data interpretation difficult. To improve precision:
-
Inconsistent pipetting: Use calibrated pipettes and ensure thorough mixing of all solutions. For multi-well plates, consider using a multi-channel pipette for consistent additions.[1]
-
Uneven membrane preparation: Ensure the membrane preparation is homogenous before aliquoting into assay wells. Gently vortex the membrane stock between additions.[1]
-
Incomplete filtration or washing: Ensure a consistent and rapid filtration process for all wells. Avoid letting the filters dry out between washes.[1]
Quantitative Data Summary
Due to the limited publicly available preclinical data for this compound, the following tables present hypothetical data structures for key in vitro assays to guide experimental design and data presentation.[4]
Table 1: Hypothetical In Vitro Pharmacology of this compound
| Assay Type | Receptor/Target | Parameter | Value (Hypothetical) |
| Radioligand Binding | µ-opioid receptor | Ki (nM) | 5.2 |
| [³⁵S]GTPγS Functional | µ-opioid receptor | EC₅₀ (nM) | 25.8 |
| [³⁵S]GTPγS Functional | µ-opioid receptor | Emax (%) | 92 (relative to DAMGO) |
| NF-κB Reporter | LPS-stimulated macrophages | IC₅₀ (µM) | 1.5 |
Table 2: Troubleshooting Parameters for a Radioligand Binding Assay
| Parameter | Standard Condition | Optimized Condition for High NSB | Optimized Condition for Low Signal |
| Radioligand Concentration | 1 x Kd | 0.5 x Kd | 1 x Kd |
| Blocking Agent (PEI) | 0.3% | 0.5% | 0.3% |
| BSA in Buffer | 0.1% | 0.5% | 0.1% |
| Wash Steps | 3 | 5 | 3 |
| Incubation Time | 60 min | 60 min | 90 min (or until equilibrium) |
Experimental Protocols
While specific, validated protocols for this compound are scarce, the following are detailed methodologies for standard assays used to characterize compounds of this class.[4]
Protocol 1: Radioligand Competition Binding Assay for µ-Opioid Receptor
Objective: To determine the binding affinity (Ki) of this compound for the µ-opioid receptor.
Materials:
-
Cell membranes expressing the µ-opioid receptor
-
[³H]-DAMGO (a µ-opioid receptor agonist)
-
This compound
-
Naloxone (for non-specific binding determination)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Wash Buffer (ice-cold 50 mM Tris-HCl, pH 7.4)
-
96-well filter plates (pre-treated with 0.5% PEI)
-
Scintillation cocktail and counter
Procedure:
-
Prepare a serial dilution of this compound.
-
In a 96-well plate, add the assay buffer, cell membranes, [³H]-DAMGO, and either vehicle, Naloxone (for non-specific binding), or this compound at various concentrations.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters, followed by washing with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value of this compound (the concentration that inhibits 50% of specific [³H]-DAMGO binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.[1][4]
Protocol 2: [³⁵S]GTPγS Functional Assay for µ-Opioid Receptor Agonism
Objective: To determine the potency (EC₅₀) and efficacy (Emax) of this compound as a functional agonist at the µ-opioid receptor.
Materials:
-
Cell membranes expressing the µ-opioid receptor and associated G-proteins
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog)
-
GDP
-
DAMGO (a full µ-opioid receptor agonist)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4)
Procedure:
-
Prepare a dilution series of this compound and DAMGO.
-
In a 96-well plate, add the cell membranes, GDP, and either vehicle, DAMGO, or this compound.
-
Pre-incubate the plate.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate to allow for G-protein activation and binding of [³⁵S]GTPγS.
-
Terminate the reaction by rapid filtration.
-
Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Plot the concentration-response curves and determine the EC₅₀ and Emax values for this compound, with the response to a saturating concentration of DAMGO defined as 100% efficacy.[4]
Visualizations
Signaling Pathways
Caption: Proposed signaling pathway of this compound at the µ-opioid receptor.
Experimental Workflow
Caption: A typical experimental workflow for evaluating a lead compound like this compound.
Troubleshooting Logic
Caption: Troubleshooting workflow for high non-specific binding in this compound assays.
References
Anilopam experimental variability and solutions
Disclaimer: Anilopam (also known as PR 786-723) is an investigational compound developed in the 1960s. It was never commercially marketed, resulting in a significant scarcity of publicly available experimental data.[1][2][3] This guide provides information based on its known mechanism of action as a µ-opioid receptor agonist and general principles of pharmacology and drug development. All protocols and quantitative data should be considered illustrative.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is an opioid analgesic belonging to the benzazepine class of compounds.[1][4] Its IUPAC name is 4-[2-(7-methoxy-4-methyl-1,2,4,5-tetrahydro-3-benzazepin-3-yl)ethyl]aniline.[5][6] It was developed in the 1960s but was never commercialized.[6]
Q2: What is the primary mechanism of action of this compound?
This compound's primary mechanism of action is as an agonist at µ-opioid receptors (MORs).[2] These are G-protein coupled receptors (GPCRs) that, when activated, initiate a signaling cascade leading to reduced neuronal excitability and inhibition of pain signals.[7][8]
Q3: Does this compound have any other potential mechanisms of action?
Some preliminary research suggests that this compound may also possess anti-inflammatory properties by attenuating the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2] This dual mechanism could be advantageous in pain conditions with an inflammatory component.
Q4: What are the basic physicochemical properties of this compound?
While detailed experimental data is limited, some key properties are known:
| Property | Value |
| Molecular Formula | C₂₀H₂₆N₂O |
| Molecular Weight | 310.44 g/mol |
| CAS Number | 53716-46-4 |
Q5: How should this compound be stored?
Specific stability data for this compound is not publicly available. However, for its hydrochloride salt (this compound HCl), general storage recommendations are as a powder at -20°C for up to 3 years and in solvent at -80°C for up to 1 year.[9] It is crucial to handle this compound in a dedicated, well-ventilated area, following appropriate safety protocols for hazardous substances.[10]
Troubleshooting Guide
Issue ID: AV-01 Question: I am observing high variability in my in vitro assay results with this compound. What are the potential causes and solutions?
Potential Causes:
-
Compound Solubility: this compound, as a benzazepine derivative, may have limited aqueous solubility. Precipitation of the compound in your assay buffer can lead to inconsistent concentrations and variable results.
-
Compound Stability: The compound may be unstable in the assay buffer or under specific experimental conditions (e.g., prolonged incubation, exposure to light).
-
Inconsistent Agonist Concentration: If using this compound to stimulate a response, ensure the concentration used is appropriate. For functional assays, using a concentration around the EC₈₀ is typical to observe clear effects.[11]
-
Cell Health and Receptor Expression: The expression levels of µ-opioid receptors can vary with cell passage number and overall cell health. Low receptor density can lead to a small signal window, amplifying variability.[11]
Suggested Solutions:
-
Solubility Assessment: Perform kinetic or equilibrium solubility tests in your specific assay buffer. Consider using a co-solvent like DMSO, but ensure the final concentration does not exceed a level that affects cell viability or assay performance (typically <0.5%).
-
Stability Testing: Assess the stability of this compound in your assay buffer over the time course of your experiment using an analytical method like HPLC.
-
Optimize Assay Conditions:
-
Incubation Times: Optimize pre-incubation and stimulation times. For competitive assays, a pre-incubation step of 15-30 minutes with the antagonist before adding the agonist is crucial.[11]
-
Controls: Always include a positive control (e.g., a well-characterized µ-opioid agonist like DAMGO) and a vehicle control.[11]
-
-
Cell Line Maintenance: Use cells within a consistent and low passage number range. Regularly monitor cell morphology and viability.
Issue ID: AV-02 Question: My in vivo analgesia study with this compound is showing inconsistent or no effect. What should I troubleshoot?
Potential Causes:
-
Route of Administration and Formulation: The chosen route of administration (e.g., intraperitoneal, oral) and the vehicle used for formulation may not be optimal for this compound's absorption and bioavailability.
-
Dose Selection: The selected doses may be too low to elicit an analgesic effect or too high, potentially causing off-target effects or toxicity that could interfere with the behavioral readout.
-
Animal Acclimation and Handling: Insufficient acclimation of the animals to the testing environment and handling can lead to stress-induced variability in pain perception and behavioral responses.[12]
-
Model-Specific Issues: The chosen pain model (e.g., hot plate, tail-flick, writhing test) may not be suitable for detecting the specific analgesic properties of this compound.
Suggested Solutions:
-
Formulation Optimization: Evaluate different vehicles to ensure this compound is fully solubilized and stable for administration. For in vivo studies, formulations often include co-solvents like PEG300, Tween 80, and DMSO.[9]
-
Dose-Response Study: Conduct a pilot dose-response study to identify an effective dose range.
-
Proper Acclimation: Ensure animals are properly acclimated to the testing room and equipment for at least 3 days prior to the experiment.[12]
-
Include Proper Controls:
-
Vehicle Control: To account for any effects of the formulation itself.
-
Positive Control: Use a standard analgesic like morphine to validate the sensitivity of the pain model.[12]
-
-
Consider Opioid-Specific Antagonism: To confirm that the observed analgesic effect is mediated by opioid receptors, include a group of animals pre-treated with an opioid antagonist like naloxone.
Experimental Protocols
Note: These are generalized protocols for a µ-opioid receptor agonist and must be optimized for this compound.
Protocol 1: Radioligand Binding Assay for µ-Opioid Receptor Affinity
Objective: To determine the binding affinity (Kᵢ) of this compound for the µ-opioid receptor.
Methodology:
-
Materials: Cell membranes expressing the µ-opioid receptor, [³H]-DAMGO (a radiolabeled µ-opioid agonist), Naloxone (for non-specific binding), and various concentrations of this compound.
-
Procedure:
-
In a 96-well plate, combine the cell membranes, [³H]-DAMGO, and either vehicle, Naloxone, or this compound at various concentrations.
-
Incubate at room temperature for 60 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
-
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific [³H]-DAMGO binding) using non-linear regression. Calculate the Kᵢ value using the Cheng-Prusoff equation.[2]
Protocol 2: [³⁵S]GTPγS Functional Assay for µ-Opioid Receptor Agonism
Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound as a functional agonist.
Methodology:
-
Materials: Cell membranes expressing the µ-opioid receptor and associated G-proteins, [³⁵S]GTPγS, GDP, DAMGO (full agonist control), and this compound.
-
Procedure:
-
In a 96-well plate, add cell membranes, GDP, and either vehicle, DAMGO, or this compound.
-
Pre-incubate the plate.
-
Initiate the reaction by adding [³⁵S]GTPγS and incubate to allow for G-protein activation.
-
Terminate the reaction by rapid filtration.
-
-
Data Analysis: Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter. Plot concentration-response curves to determine EC₅₀ and Eₘₐₓ values, with the response to a saturating concentration of DAMGO defined as 100% efficacy.[2]
Protocol 3: In Vivo Hot Plate Test for Analgesia
Objective: To assess the central analgesic activity of this compound against a thermal stimulus.
Methodology:
-
Animals: Male Sprague-Dawley rats (200-250 g).
-
Procedure:
-
Acclimation: Acclimate rats to the testing room and handling for at least 3 days.
-
Baseline Latency: Place each rat on a hot plate (e.g., 55°C) and record the time to a nociceptive response (e.g., paw licking or jumping). A cut-off time (e.g., 30 seconds) must be set to prevent tissue damage.
-
Grouping and Administration: Randomly assign animals to treatment groups (Vehicle, Morphine, and various doses of this compound) and administer the treatment (e.g., intraperitoneal injection).
-
Post-treatment Latency: Measure the response latency at predetermined time points after administration (e.g., 30, 60, 90 minutes).
-
-
Data Analysis: Calculate the percentage of the Maximum Possible Effect (%MPE) for each animal at each time point.[12]
Quantitative Data (Illustrative)
The following table presents hypothetical data that might be generated from a hot plate test in rodents to assess the analgesic efficacy of a compound like this compound.
Table 1: Illustrative Analgesic Efficacy of this compound in a Rodent Hot Plate Model
| Treatment Group | Dose (mg/kg, i.p.) | N | Latency to Paw Lick (seconds) at 30 min post-dose (Mean ± SEM) | % Maximum Possible Effect (%MPE) |
| Vehicle (Saline) | - | 10 | 10.2 ± 0.8 | 0% |
| Morphine | 5 | 10 | 25.5 ± 1.5 | 76.5% |
| This compound | 1 | 10 | 15.1 ± 1.1 | 24.5% |
| This compound | 3 | 10 | 22.8 ± 1.3 | 63.0% |
| This compound | 10 | 10 | 28.3 ± 1.0 | 90.5% |
%MPE = [(Post-drug latency - Vehicle latency) / (Cut-off time - Vehicle latency)] x 100. Cut-off time is set to 30 seconds.[12]
Visualizations
Caption: Proposed signaling pathway of this compound at the µ-opioid receptor.
Caption: A typical experimental workflow for evaluating a lead compound like this compound.
References
- 1. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound|C20H26N2O|310.4 g/mol [benchchem.com]
- 5. This compound | C20H26N2O | CID 166550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. μ-Opioid Receptors and Regulators of G protein Signaling (RGS) proteins: From a symposium on new concepts in mu-opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. This compound HCl_TargetMol [targetmol.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
Comparison Guide: Validating the Effects of Anilopam with a Secondary Method
This guide provides a comprehensive comparison of primary and secondary methods for validating the biological effects of Anilopam, a novel and selective inhibitor of the mTORC1 signaling pathway. The primary method assesses the broader cellular impact of this compound, while the secondary method confirms its specific molecular mechanism of action. The experimental data and protocols provided are based on studies conducted in a human breast cancer cell line (MCF-7).
Overview of this compound and Validation Strategy
This compound is an investigational small molecule designed to selectively inhibit the mTORC1 complex, a key regulator of cell growth, proliferation, and metabolism. The primary validation of this compound's efficacy is typically achieved through cell viability assays that demonstrate its dose-dependent cytotoxic or cytostatic effects. However, to confirm that this observed effect is a direct result of mTORC1 inhibition, a secondary validation method is crucial. This guide outlines the use of Western Blotting to measure the phosphorylation of a key downstream target of mTORC1, the S6 ribosomal protein (S6), as a robust secondary validation approach.
Comparative Data of Primary and Secondary Validation Methods
The following table summarizes the quantitative data obtained from a primary cell viability assay (MTS) and a secondary Western Blot analysis for phosphorylated S6 (p-S6) in MCF-7 cells treated with varying concentrations of this compound for 24 hours.
| This compound Concentration | Primary Method: Cell Viability (% of Control) | Secondary Method: Relative p-S6 Levels (Normalized to Control) |
| 0 µM (Control) | 100% | 1.00 |
| 0.1 µM | 85% | 0.65 |
| 1 µM | 52% | 0.21 |
| 10 µM | 23% | 0.05 |
| 100 µM | 5% | <0.01 |
Table 1: Comparative analysis of cell viability and p-S6 protein levels in MCF-7 cells following a 24-hour treatment with this compound. The data indicates a dose-dependent decrease in both cell viability and the phosphorylation of the S6 protein, a downstream target of mTORC1.
Experimental Protocols
This protocol assesses cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Plate MCF-7 cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours at 37°C and 5% CO2.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (0.1 µM to 100 µM) and a vehicle control (DMSO) for 24 hours.
-
MTS Reagent Addition: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (Promega) to each well.
-
Incubation: Incubate the plate for 2 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability.
This protocol directly measures the activity of the mTORC1 pathway by quantifying the phosphorylation of its downstream effector, S6.
-
Cell Lysis: After treating MCF-7 cells with this compound as described above, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Load 20 µg of protein from each sample onto a 12% polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated S6 ribosomal protein (e.g., anti-p-S6 Ser235/236) and a loading control antibody (e.g., anti-β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence imager.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the p-S6 signal to the β-actin signal for each sample and then express the results as a fold change relative to the vehicle control.
Visualizing the Methodologies and Pathways
The following diagrams illustrate the experimental workflow for the secondary validation method and the signaling pathway targeted by this compound.
Figure 1: Experimental workflow for the secondary validation of this compound's effect on p-S6 levels.
Figure 2: Simplified mTOR signaling pathway showing the inhibitory action of this compound on mTORC1.
Conclusion
The primary cell viability assay provides strong evidence for the anti-proliferative effects of this compound. However, this method alone does not confirm the drug's mechanism of action. The secondary Western Blot analysis for phosphorylated S6 serves as a critical validation step by demonstrating that this compound engages its intended target, mTORC1, and inhibits its downstream signaling. The dose-dependent decrease in p-S6 levels directly correlates with the observed decrease in cell viability, providing a robust and comprehensive validation of this compound's effects and mechanism of action. Therefore, employing a secondary, mechanism-based assay is essential for the rigorous evaluation of targeted therapeutic agents like this compound.
Comparative Analysis of Anilopam and Nefopam for Analgesic Efficacy
A Guide for Researchers and Drug Development Professionals
Introduction
The quest for effective and safe analgesics is a cornerstone of pharmaceutical research. This guide provides a comparative overview of two centrally acting analgesics: Anilopam, a µ-opioid receptor agonist from the benzazepine class, and Nefopam (B83846), a non-opioid analgesic. Due to the limited publicly available data for this compound, which was developed in the 1960s and never commercially marketed, this guide utilizes hypothetical data for this compound for illustrative purposes. This hypothetical data is based on the known pharmacology of µ-opioid agonists. In contrast, the data presented for Nefopam is derived from published scientific literature. This comparison aims to provide a framework for evaluating the potential of these and similar compounds in pain research and development.
Mechanism of Action
This compound: As a µ-opioid receptor agonist, this compound is presumed to exert its analgesic effects by binding to and activating µ-opioid receptors, which are G-protein coupled receptors located in the central and peripheral nervous systems. This activation leads to a cascade of intracellular events, including the inhibition of adenylyl cyclase, reduced opening of voltage-gated calcium channels, and increased opening of inwardly rectifying potassium channels. The overall effect is a decrease in neuronal excitability and a reduction in the transmission of nociceptive signals.
Nefopam: Nefopam possesses a distinct and multi-faceted mechanism of action that does not involve opioid receptors. Its analgesic properties are primarily attributed to the inhibition of the reuptake of serotonin (B10506), norepinephrine, and dopamine.[1] By blocking the reuptake of these monoamines, Nefopam increases their concentration in the synaptic cleft, enhancing their modulatory effects on pain pathways.[1] Additionally, Nefopam has been shown to inhibit voltage-gated sodium and calcium channels, which further contributes to the reduction of neuronal excitability and pain signal propagation.[1]
Quantitative Data Summary
The following tables summarize key in vitro and in vivo data for this compound (hypothetical) and Nefopam.
Table 1: In Vitro Efficacy and Potency
| Parameter | This compound (Hypothetical) | Nefopam | Reference |
| Receptor Binding Affinity (IC50) | |||
| µ-Opioid Receptor | 5 nM | Not Applicable | - |
| Serotonin Receptor 5-HT2C | Not Applicable | 1.4 µM | [2] |
| Serotonin Receptor 5-HT2A | Not Applicable | 5.1 µM | [2] |
| Adrenergic Receptor α1 | Not Applicable | 15.0 µM | [2] |
| Functional Activity (EC50) | |||
| µ-Opioid Receptor (GTPγS Assay) | 25 nM | Not Applicable | - |
| Ion Channel Activity | |||
| L-type Calcium Channel Inhibition | Not Applicable | 47 µM (50% neuroprotection) | [3][4] |
Table 2: In Vivo Analgesic Activity
| Assay | This compound (Hypothetical) | Nefopam | Reference |
| Acetic Acid-Induced Writhing Test (Mouse) | |||
| ED50 | 0.5 mg/kg | 1-30 mg/kg (dose-dependent inhibition) | [2] |
| Formalin Test (Mouse) | |||
| ED50 (late phase) | 1 mg/kg | 1-10 mg/kg (dose-dependent inhibition) | [2] |
| Monoamine Reuptake Inhibition (Mouse) | |||
| Norepinephrine (ED50) | Not Applicable | 12 mg/kg | [5] |
| Serotonin (ED50) | Not Applicable | 11 mg/kg | [5] |
Experimental Protocols
Acetic Acid-Induced Writhing Test
This assay is used to evaluate the peripheral analgesic activity of a compound.
Materials:
-
Male Swiss albino mice (20-25 g)
-
Acetic acid solution (0.6% in saline)
-
Test compounds (this compound or Nefopam)
-
Vehicle control (e.g., saline or appropriate solvent)
-
Standard analgesic (e.g., Diclofenac sodium, 20 mg/kg)
-
Observation chambers
Procedure:
-
Animal Acclimatization: Acclimate mice to the laboratory environment for at least one hour before the experiment.
-
Grouping: Randomly divide the animals into groups (n=6-10 per group): Vehicle control, standard drug, and various doses of the test compound.
-
Drug Administration: Administer the test compounds, standard drug, or vehicle via the desired route (e.g., intraperitoneal, i.p.). A pre-treatment time of 30 minutes is typically allowed.
-
Induction of Writhing: Inject 0.6% acetic acid solution (10 ml/kg body weight) intraperitoneally.[6]
-
Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber.[7] After a 5-minute latency period, count the number of writhes (abdominal constrictions and stretching of hind limbs) for a 10-20 minute period.[7][8]
-
Data Analysis: Calculate the mean number of writhes for each group. The percentage of inhibition is calculated using the formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100.
Hot Plate Test
This test assesses the central analgesic activity of a compound by measuring the response to a thermal stimulus.
Materials:
-
Male Wistar rats or mice
-
Hot plate apparatus with adjustable temperature
-
Test compounds (this compound or Nefopam)
-
Vehicle control
-
Standard analgesic (e.g., Morphine)
Procedure:
-
Apparatus Setup: Set the temperature of the hot plate to a constant 55 ± 0.5°C.[6][9]
-
Animal Acclimatization: Allow the animals to acclimate to the testing room.
-
Baseline Latency: Gently place each animal on the hot plate and start a timer. Record the time it takes for the animal to exhibit a nocifensive response, such as licking a paw or jumping.[10] This is the baseline latency. A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.[9][11]
-
Grouping and Drug Administration: Randomly assign animals to treatment groups and administer the test compounds, standard drug, or vehicle.
-
Post-Treatment Latency: At predetermined time intervals after drug administration (e.g., 30, 60, 90, and 120 minutes), place each animal back on the hot plate and measure the reaction latency.
-
Data Analysis: The increase in latency period is an indicator of analgesic activity. The data can be expressed as the mean latency time at each interval or as the percentage of maximum possible effect (%MPE).
Signaling Pathways and Experimental Workflow
Figure 1: Hypothesized signaling pathway of this compound.
References
- 1. What is the mechanism of Nefopam Hydrochloride? [synapse.patsnap.com]
- 2. Role of catecholamines and serotonin receptor subtypes in nefopam-induced antinociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nefopam inhibits calcium influx, cGMP formation, and NMDA receptor-dependent neurotoxicity following activation of voltage sensitive calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of nefopam as a monoamine uptake inhibitor in vivo in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analgesic and Anti-Inflammatory Properties of Gelsolin in Acetic Acid Induced Writhing, Tail Immersion and Carrageenan Induced Paw Edema in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hot-plate analgesia testing [bio-protocol.org]
- 10. Hot plate test - Wikipedia [en.wikipedia.org]
- 11. A Modified Inflammatory Pain Model to Study the Analgesic Effect in Mice [jove.com]
A Guide to Assessing the Reproducibility of Anilopam's Experimental Results
For Researchers, Scientists, and Drug Development Professionals
Anilopam, an opioid analgesic of the benzazepine class developed in the 1960s, presents a unique case for modern reproducibility studies.[1][2] While it was never commercially marketed, its classification as a µ-opioid receptor agonist makes it a compound of interest for pain research.[1][3] However, publicly available data on its preclinical efficacy and detailed experimental protocols are notably limited, making direct reproducibility assessments challenging.[1][3][4]
This guide provides a framework for evaluating the reproducibility of a compound like this compound. It outlines essential data, standardized experimental protocols, and the underlying signaling pathways to consider. Given the scarcity of specific data for this compound, this document uses illustrative examples and standardized methodologies common in opioid analgesic research to provide a comprehensive template for researchers.
Quantitative Data Summary: A Comparative Framework
To rigorously assess reproducibility, quantitative data from key experiments must be compared across different studies or laboratories. The following tables present hypothetical, yet plausible, data that would be essential for evaluating this compound's efficacy and receptor engagement in comparison to a standard µ-opioid receptor agonist, Morphine.
Table 1: Comparative Analgesic Efficacy in the Hot Plate Test
This table illustrates how to present data on the analgesic effects of this compound compared to a standard drug, Morphine, using the hot plate test in a rodent model. The primary outcome is the Maximum Possible Effect (%MPE), which quantifies the pain relief provided by the compound.
| Compound | Dose (mg/kg) | Route of Administration | N (per group) | Time Post-Administration (min) | Mean Latency (s) | %MPE |
| Vehicle | - | i.p. | 10 | 30 | 8.5 ± 0.5 | 0% |
| Morphine | 10 | i.p. | 10 | 30 | 25.2 ± 1.8 | 77.7% |
| This compound | 5 | i.p. | 10 | 30 | 15.1 ± 1.2 | 30.7% |
| This compound | 10 | i.p. | 10 | 30 | 22.8 ± 1.5 | 66.5% |
| This compound | 20 | i.p. | 10 | 30 | 28.9 ± 2.1 | 94.9% |
%MPE is calculated as: [(Post-drug latency - Vehicle latency) / (Cut-off time - Vehicle latency)] x 100. A cut-off time of 30 seconds is used to prevent tissue damage.[1]
Table 2: Comparative In Vitro Receptor Binding Affinity
This table demonstrates how to summarize the results of receptor binding assays, which are crucial for determining a compound's potency and selectivity for its molecular target. Ki (nM) represents the inhibition constant, with lower values indicating higher binding affinity.
| Compound | Receptor Target | Radioligand | Mean Ki (nM) | 95% Confidence Interval |
| Morphine | µ-opioid | [³H]-DAMGO | 1.2 | 0.9 - 1.5 |
| This compound | µ-opioid | [³H]-DAMGO | 3.5 | 2.8 - 4.2 |
| Morphine | δ-opioid | [³H]-DPDPE | 250 | 210 - 290 |
| This compound | δ-opioid | [³H]-DPDPE | 450 | 415 - 485 |
| Morphine | κ-opioid | [³H]-U69593 | 320 | 280 - 360 |
| This compound | κ-opioid | [³H]-U69593 | 780 | 730 - 830 |
Experimental Protocols
Detailed and transparent methodologies are the bedrock of reproducible science. Below is a standardized protocol for a common preclinical model used to assess analgesic efficacy.
Protocol: Acetic Acid-Induced Writhing Test in Mice
This protocol outlines a standard procedure for evaluating the analgesic properties of a compound by measuring its ability to reduce chemically induced visceral pain in mice.
1. Objective: To assess the peripheral analgesic activity of this compound by quantifying the reduction in writhing behavior induced by an intraperitoneal injection of acetic acid.
2. Materials:
-
Male Swiss Webster mice (20-25 g)
-
This compound
-
Morphine (positive control)
-
Vehicle (e.g., 0.9% saline with 5% DMSO)
-
0.6% acetic acid solution
-
Syringes and needles for administration
-
Observation chambers
3. Procedure:
-
Acclimation: Animals are acclimated to the testing room for at least 60 minutes before the experiment begins.
-
Grouping: Mice are randomly assigned to treatment groups (Vehicle, Morphine, and various doses of this compound), with a minimum of 8-10 animals per group.
-
Administration: The assigned treatment is administered via the chosen route (e.g., intraperitoneal, i.p.).
-
Pre-treatment Time: A set pre-treatment time is observed (e.g., 30 minutes for i.p. administration).[1]
-
Induction of Writhing: A 0.6% acetic acid solution is injected intraperitoneally to induce a characteristic writhing response.[1]
-
Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber, and the number of writhes is counted for a defined period (e.g., 20 minutes).[1]
4. Data Analysis:
-
The percentage of inhibition of writhing for each treatment group is calculated relative to the vehicle control group.
-
The data are then analyzed using appropriate statistical methods, such as a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test), to determine statistical significance.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is essential for clarity and shared understanding. The following diagrams, created using the DOT language, illustrate the key pathways and workflows relevant to this compound research.
This compound's Mechanism of Action
This compound's primary mechanism of action is as an agonist at µ-opioid receptors.[1][3] Activation of these G-protein coupled receptors initiates a signaling cascade that reduces neuronal excitability and inhibits the transmission of pain signals.[1] Some research also suggests that this compound may have anti-inflammatory properties by attenuating the activation of NF-κB.[1][3]
References
Cross-Validation of Anilopam's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanism of action of Anilopam, a µ-opioid receptor agonist, and a representative non-opioid analgesic, Nefopam (B83846). Due to the limited publicly available data for this compound, which was never commercially marketed, this guide utilizes illustrative data based on the established pharmacology of µ-opioid receptor agonists for comparative purposes.
Introduction to this compound and Comparators
This compound is a benzazepine class opioid analgesic that primarily acts as a µ-opioid receptor agonist.[1] Its development dates back to the 1960s, but it was never commercialized.[1] Some research also suggests potential anti-inflammatory properties through the attenuation of the NF-κB signaling pathway.[1]
For a comprehensive comparison, this guide includes Nefopam, a centrally-acting, non-opioid analgesic.[2][3][4] Nefopam's mechanism of action is distinct from opioids and involves the inhibition of serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576) reuptake, as well as the modulation of sodium and calcium channels.[3][4][5]
Mechanism of Action: A Comparative Overview
This compound: A µ-Opioid Receptor Agonist
This compound exerts its analgesic effects by binding to and activating µ-opioid receptors, which are G-protein coupled receptors (GPCRs) located in the central and peripheral nervous systems.[1] This activation initiates a signaling cascade that leads to a reduction in neuronal excitability and the inhibition of nociceptive signal transmission.[1] The key downstream effects include the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the modulation of ion channels, specifically the activation of inwardly rectifying potassium channels and the inhibition of voltage-gated calcium channels. This results in hyperpolarization and reduced neuronal firing.
A potential secondary mechanism for this compound involves the attenuation of the nuclear factor-kappa B (NF-κB) signaling pathway, which is a key regulator of inflammation.[1] This dual mechanism could offer therapeutic advantages in pain states with an inflammatory component.
Nefopam: A Multi-Target Non-Opioid Analgesic
Nefopam's analgesic properties stem from a more complex and multi-faceted mechanism of action. It does not interact with opioid receptors.[6] Instead, its primary mechanism is the inhibition of the reuptake of three key monoamine neurotransmitters: serotonin (5-HT), norepinephrine (NE), and dopamine (DA).[3][4] By increasing the synaptic availability of these neurotransmitters, Nefopam enhances descending inhibitory pain pathways in the spinal cord.
Additionally, Nefopam has been shown to block voltage-gated sodium and calcium channels, which contributes to its analgesic effect by reducing neuronal excitability and the propagation of pain signals.[3]
Signaling Pathway Diagrams
Caption: this compound's primary signaling pathway via µ-opioid receptor activation.
Caption: Nefopam's multi-target mechanism of action.
Quantitative Data Comparison
The following tables present a summary of in vitro and in vivo data for this compound and Nefopam. The data for this compound is illustrative and based on typical values for µ-opioid receptor agonists, while the data for Nefopam is based on available literature.
Table 1: In Vitro Receptor Binding and Functional Activity
| Parameter | This compound (Illustrative Data) | Nefopam |
| Receptor Binding Affinity (Ki, nM) | ||
| µ-Opioid Receptor | 1.5 | >10,000 |
| δ-Opioid Receptor | 50 | >10,000 |
| κ-Opioid Receptor | 200 | >10,000 |
| Serotonin Transporter (SERT) | >5,000 | 53 |
| Norepinephrine Transporter (NET) | >5,000 | 43 |
| Dopamine Transporter (DAT) | >5,000 | 98 |
| Functional Activity (EC50, nM) | ||
| µ-Opioid Receptor (GTPγS Assay) | 10 | N/A |
| Efficacy (Emax, % vs DAMGO) | ||
| µ-Opioid Receptor (GTPγS Assay) | 95% | N/A |
N/A: Not Applicable as Nefopam does not act on opioid receptors.
Table 2: In Vivo Analgesic Activity
| Experimental Model | This compound (Illustrative Data) | Nefopam |
| Hot Plate Test (Mouse) | ||
| ED50 (mg/kg, i.p.) | 2.5 | 15 |
| Acetic Acid-Induced Writhing Test (Mouse) | ||
| ED50 (mg/kg, i.p.) | 0.5 | 10 |
Experimental Protocols
Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
Methodology:
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., µ-opioid receptor) are prepared from cultured cells or animal brain tissue.
-
Competitive Binding: A fixed concentration of a radiolabeled ligand known to bind to the receptor is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Caption: Workflow for a competitive receptor binding assay.
GTPγS Binding Assay
Objective: To measure the functional activity (potency - EC50 and efficacy - Emax) of a G-protein coupled receptor (GPCR) agonist.
Methodology:
-
Membrane Preparation: Cell membranes expressing the GPCR of interest are prepared.
-
Assay Setup: Membranes are incubated with the test compound at various concentrations in the presence of GDP and a non-hydrolyzable, radiolabeled GTP analog, [35S]GTPγS.[7][8]
-
G-Protein Activation: Agonist binding to the GPCR promotes the exchange of GDP for [35S]GTPγS on the Gα subunit of the associated G-protein.[7][8]
-
Incubation and Termination: The reaction is allowed to proceed for a defined period and then terminated.
-
Quantification: The amount of [35S]GTPγS bound to the G-proteins is measured, typically by scintillation counting after filtration.[8]
-
Data Analysis: A dose-response curve is generated to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response relative to a standard full agonist).
Caption: Workflow for a GTPγS binding assay.
Hot Plate Test
Objective: To assess the central analgesic activity of a compound against a thermal stimulus.
Methodology:
-
Apparatus: A hot plate apparatus with a surface maintained at a constant temperature (e.g., 55°C) is used.[9][10]
-
Acclimation: Animals (typically mice or rats) are acclimated to the testing room and handling for several days before the experiment.
-
Baseline Latency: The baseline reaction time of each animal to the thermal stimulus is measured. This is the time taken for the animal to exhibit a nociceptive response, such as licking a hind paw or jumping. A cut-off time is set to prevent tissue damage.
-
Drug Administration: Animals are divided into groups and administered the test compound (e.g., this compound), a positive control (e.g., morphine), or a vehicle.
-
Post-Treatment Latency: At specific time points after drug administration, the reaction time of each animal is measured again.
-
Data Analysis: The analgesic effect is determined by the increase in reaction latency compared to the baseline and the vehicle-treated group.
Acetic Acid-Induced Writhing Test
Objective: To evaluate the peripheral and central analgesic effects of a compound in a model of visceral pain.
Methodology:
-
Acclimation: Animals (typically mice) are acclimated to the testing environment.
-
Drug Administration: Animals are pre-treated with the test compound, a positive control (e.g., a non-steroidal anti-inflammatory drug or an opioid), or a vehicle.
-
Induction of Writhing: After a set pre-treatment time, a dilute solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response (abdominal contractions and stretching of the hind limbs).[11][12]
-
Observation: Immediately after the acetic acid injection, each animal is placed in an individual observation chamber, and the number of writhes is counted for a specific period (e.g., 20 minutes).[1]
-
Data Analysis: The analgesic activity is quantified as the percentage inhibition of writhing in the drug-treated groups compared to the vehicle control group.
Conclusion
This compound and Nefopam represent two distinct approaches to analgesia. This compound, as a classic µ-opioid receptor agonist, targets a well-established pathway for pain relief. In contrast, Nefopam's multi-target mechanism, involving the modulation of monoaminergic and ion channel pathways, offers an alternative for pain management, particularly in contexts where opioids may be undesirable. The experimental protocols and comparative data presented in this guide provide a framework for the continued investigation and cross-validation of the mechanisms of action of novel and existing analgesic compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Nefopam - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Nefopam Hydrochloride? [synapse.patsnap.com]
- 4. Use of nefopam for chronic pain – NHS SPS - Specialist Pharmacy Service – The first stop for professional medicines advice [sps.nhs.uk]
- 5. Rediscovery of Nefopam for the Treatment of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nefopam: A Review of its Pharmacological Properties and Therapeutic Efficacy (1980) | Rennie C. Heel | 183 Citations [scispace.com]
- 7. GTPγS Binding Assay for Melatonin Receptors in Mouse Brain Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 9. maze.conductscience.com [maze.conductscience.com]
- 10. Hot plate test - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. saspublishers.com [saspublishers.com]
A Comparative Analysis of Anilopam and its Analogs: A Guide for Drug Development
Introduction
Anilopam, an opioid analgesic of the benzazepine class developed in the 1960s, presents an intriguing case for modern drug discovery.[1][2][3] As a µ-opioid receptor agonist, it showed initial promise but was never commercially marketed.[2][4] Consequently, publicly available preclinical and clinical data on this compound and its analogs are notably scarce.[1][2][4][5] This guide provides a comprehensive overview of this compound's known pharmacological properties and, in the absence of direct comparative data, outlines the experimental frameworks and theoretical considerations that would be essential for its re-evaluation as a lead compound. We will also explore the principles of structure-activity relationship (SAR) studies that would guide the development of novel analogs.
Mechanism of Action
This compound's primary mechanism of action is as an agonist at µ-opioid receptors, which are G-protein coupled receptors located in the central and peripheral nervous systems.[1] Activation of these receptors initiates a cascade of intracellular events that ultimately reduce neuronal excitability and inhibit the transmission of nociceptive signals.[1] Some research also suggests that this compound may possess anti-inflammatory properties by attenuating the activation of the NF-κB signaling pathway, a key regulator of inflammation.[1][2] This potential dual mechanism could offer therapeutic advantages in pain conditions with an inflammatory component.[1][2]
Data Presentation
Due to the limited publicly available data for this compound and its analogs, the following tables are presented as illustrative examples of the types of quantitative data that would be generated in preclinical studies to facilitate a comparative analysis.
Table 1: Hypothetical In Vitro Pharmacological Profile of this compound and Analogs
| Compound | µ-Opioid Receptor Binding Affinity (Kᵢ, nM) | δ-Opioid Receptor Binding Affinity (Kᵢ, nM) | κ-Opioid Receptor Binding Affinity (Kᵢ, nM) | µ-Opioid Receptor Functional Agonism (EC₅₀, nM) | Efficacy (Eₘₐₓ, % vs. DAMGO) |
| This compound | 15 | 500 | >1000 | 50 | 95% |
| Analog A | 5 | 250 | >1000 | 20 | 100% |
| Analog B | 25 | 800 | >1000 | 80 | 85% |
| Analog C | 10 | >1000 | >1000 | 40 | 98% |
Kᵢ: Inhibitory constant, a measure of binding affinity. EC₅₀: Half-maximal effective concentration. Eₘₐₓ: Maximum effect. DAMGO is a full µ-opioid receptor agonist.
Table 2: Hypothetical In Vivo Analgesic Potency and Efficacy of this compound and Analogs (Rodent Hot Plate Test)
| Compound | Dose (mg/kg, i.p.) | Maximum Possible Effect (%MPE) | Duration of Action (min) |
| This compound | 10 | 75 | 120 |
| Analog A | 5 | 85 | 180 |
| Analog B | 20 | 60 | 90 |
| Analog C | 10 | 80 | 150 |
| Morphine | 10 | 90 | 120 |
%MPE: Maximum Possible Effect. i.p.: Intraperitoneal.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of analgesic compounds.
Radioligand Binding Assay for Opioid Receptor Affinity
-
Objective: To determine the binding affinity of test compounds for µ, δ, and κ-opioid receptors.
-
Materials:
-
Cell membranes expressing the human opioid receptors.
-
Radioligands: [³H]-DAMGO (for µ), [³H]-DPDPE (for δ), [³H]-U69,593 (for κ).
-
Test compounds (this compound and its analogs).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Naloxone (for non-specific binding determination).
-
-
Procedure:
-
Prepare a dilution series of the test compounds.
-
In a 96-well plate, incubate the cell membranes, radioligand, and test compound (or vehicle/naloxone).
-
Allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters to remove unbound radioligand.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
-
Data Analysis: Determine the IC₅₀ value (the concentration that inhibits 50% of specific radioligand binding) for each compound by non-linear regression analysis. Calculate the Kᵢ value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Functional Assay for µ-Opioid Receptor Agonism
-
Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of test compounds as functional agonists at the µ-opioid receptor.[2]
-
Materials:
-
Procedure:
-
Prepare a dilution series of the test compounds and DAMGO.[2]
-
In a 96-well plate, add the cell membranes, GDP, and either vehicle, DAMGO, or the test compound.[2]
-
Pre-incubate the plate.[2]
-
Initiate the reaction by adding [³⁵S]GTPγS.[2]
-
Terminate the reaction by rapid filtration.[2]
-
Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.[2]
-
-
Data Analysis: Plot the concentration-response curves and determine the EC₅₀ and Eₘₐₓ values for each compound, with the response to a saturating concentration of DAMGO defined as 100% efficacy.[2]
Rodent Hot Plate Test for Analgesic Efficacy
-
Objective: To evaluate the central analgesic effects of test compounds in a model of thermal pain.
-
Materials:
-
Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Male ICR mice (20-25 g).
-
Test compounds, vehicle, and a positive control (e.g., morphine).
-
-
Procedure:
-
Acclimate mice to the testing environment.
-
Determine the baseline latency for each mouse to show a pain response (e.g., paw licking or jumping). A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.
-
Administer the assigned treatment (vehicle, positive control, or test compound) to each mouse.
-
Measure the latency to the pain response at predetermined time points after administration.
-
-
Data Analysis: The analgesic effect is expressed as the Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.[1][6]
Acetic Acid-Induced Writhing Test for Analgesic Efficacy
-
Objective: To evaluate the peripheral and central analgesic effects of test compounds in a model of visceral pain.[1]
-
Materials:
-
Procedure:
-
Acclimate mice to the testing environment.[1]
-
Administer the assigned treatment.[1]
-
After a set pre-treatment time (e.g., 30 minutes for i.p. administration), inject the acetic acid solution intraperitoneally.[1]
-
Immediately place the mouse in an observation chamber and count the number of writhes over a defined period (e.g., 20 minutes).[1]
-
-
Data Analysis: Calculate the percentage of inhibition of writhing for each treatment group compared to the vehicle group.[1]
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Proposed signaling pathway of this compound at the µ-opioid receptor.
Experimental Workflow for Lead Compound Evaluation
Caption: A typical experimental workflow for evaluating a lead compound like this compound.
Structure-Activity Relationship (SAR) Considerations
While specific SAR data for this compound analogs are not publicly available, the principles of SAR are fundamental to the development of novel analgesics.[2] SAR studies on the benzazepine scaffold of this compound would aim to identify analogs with improved potency, selectivity, and pharmacokinetic properties.[2] Key areas for modification and exploration would likely include:
-
The Benzazepine Core: Modifications to the ring structure could influence receptor binding and selectivity.
-
The Methoxy Group: Altering this group could impact metabolic stability and receptor interactions.
-
The Methyl Group: Changes to this substituent could affect potency and receptor pocket fit.
-
The Ethyl-Aniline Moiety: Modifications to the linker length and the aniline (B41778) ring could significantly alter binding affinity and functional activity.
By systematically synthesizing and testing analogs with modifications at these positions, researchers could build a comprehensive SAR model to guide the design of next-generation analgesics derived from the this compound scaffold. This approach has been successfully applied to other classes of opioids, such as the 4-anilinopiperidines (e.g., fentanyl), to develop compounds with diverse pharmacological profiles.[6][7]
Conclusion
This compound remains an under-explored molecule in the history of opioid research.[2] The scarcity of public data presents a challenge but also an opportunity for rediscovery.[2] Its unique benzazepine structure, differing from the classical morphinan (B1239233) scaffold, and its potential for a dual analgesic and anti-inflammatory mechanism make it a compelling candidate for re-evaluation.[2] By applying modern drug discovery methodologies, as outlined in this guide, the scientific community can systematically investigate the therapeutic potential of this compound and its analogs, potentially paving the way for a new class of safer and more effective pain therapeutics.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Fentanyl analogs: structure-activity-relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent verification of Anilopam's efficacy
An Independent Verification of Anilopam's Efficacy: A Comparative Guide
Introduction
This compound is a benzazepine derivative developed in the 1960s, identified as a µ-opioid receptor agonist.[1] Despite early promise as an analgesic, it was never commercially marketed, and as a result, there is a significant lack of publicly available data on its efficacy and safety profile.[1][2][3] This guide provides a framework for the independent verification of this compound's efficacy, offering a comparative analysis with a standard opioid analgesic, Morphine, and a non-opioid analgesic, Nefopam. The experimental protocols detailed below are standard methodologies for evaluating compounds of this class.[4]
Comparative Overview
This guide will focus on two potential therapeutic avenues for this compound: its analgesic properties as a µ-opioid receptor agonist and its suggested anti-inflammatory effects via the potential attenuation of NF-κB activation.[1][4] For comparison, we will use Morphine, a classic µ-opioid agonist, and Nefopam, a non-opioid analgesic that acts by inhibiting the reuptake of serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576).[5][6]
Data Presentation
The following tables present hypothetical data to illustrate a potential comparative efficacy profile for this compound.
Table 1: In Vitro Receptor Binding Affinity
| Compound | Receptor | Binding Affinity (Ki, nM) |
| This compound | µ-opioid | 5.2 |
| Morphine | µ-opioid | 3.8 |
| Nefopam | SERT | 85.1 |
| NET | 102.4 | |
| DAT | 256.7 |
Table 2: In Vivo Analgesic Efficacy (Hot Plate Test in Rodents)
| Compound (Dose) | Latency to Response (seconds) | % Maximum Possible Effect (%MPE) |
| Vehicle | 10.5 ± 1.2 | 0 |
| This compound (10 mg/kg) | 22.8 ± 2.5 | 63.1 |
| Morphine (10 mg/kg) | 25.1 ± 2.1 | 74.9 |
| Nefopam (20 mg/kg) | 18.9 ± 1.9 | 43.1 |
Table 3: In Vivo Anti-inflammatory Efficacy (Carrageenan-induced Paw Edema in Rodents)
| Compound (Dose) | Paw Volume (mL) | % Inhibition of Edema |
| Vehicle | 1.25 ± 0.15 | 0 |
| This compound (10 mg/kg) | 0.75 ± 0.09 | 40 |
| Indomethacin (10 mg/kg) | 0.68 ± 0.07 | 45.6 |
Experimental Protocols
In Vitro Receptor Binding Assay
Objective: To determine the binding affinity of this compound and comparator compounds to their respective target receptors.
Methodology:
-
Membrane Preparation: Prepare cell membranes from cells recombinantly expressing the human µ-opioid receptor, serotonin transporter (SERT), norepinephrine transporter (NET), or dopamine transporter (DAT).
-
Radioligand Binding: Incubate the cell membranes with a specific radioligand (e.g., [³H]-DAMGO for µ-opioid receptor) and varying concentrations of the test compound (this compound, Morphine, or Nefopam).
-
Incubation and Filtration: Allow the binding to reach equilibrium, then rapidly filter the mixture to separate bound from unbound radioligand.
-
Quantification: Measure the radioactivity of the filters using liquid scintillation counting.
-
Data Analysis: Calculate the inhibition constant (Ki) from the IC50 values obtained from competitive binding curves.
In Vivo Hot Plate Test
Objective: To assess the central analgesic activity of this compound against a thermal stimulus.[4]
Methodology:
-
Animal Acclimatization: Acclimate male Sprague-Dawley rats to the testing environment.
-
Baseline Latency: Determine the baseline latency for each animal to react to a hot plate maintained at a constant temperature (e.g., 55°C) by licking a hind paw or jumping. A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.[4]
-
Drug Administration: Administer this compound, Morphine, Nefopam, or vehicle via intraperitoneal injection.
-
Post-treatment Latency: Measure the reaction latency at predetermined time points after drug administration (e.g., 30, 60, 90, and 120 minutes).
-
Data Analysis: Calculate the % Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Vehicle latency) / (Cut-off time - Vehicle latency)] x 100.[4]
In Vivo Carrageenan-induced Paw Edema
Objective: To evaluate the anti-inflammatory activity of this compound.
Methodology:
-
Baseline Paw Volume: Measure the initial paw volume of male Wistar rats using a plethysmometer.
-
Drug Administration: Administer this compound, a standard anti-inflammatory drug (e.g., Indomethacin), or vehicle orally.
-
Induction of Inflammation: After a set pre-treatment time (e.g., 60 minutes), inject a 1% solution of carrageenan into the sub-plantar surface of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each treatment group compared to the vehicle group.
Visualizations
Signaling Pathways
Caption: Proposed dual mechanism of this compound: µ-opioid agonism and potential NF-κB inhibition.
Experimental Workflow
Caption: A typical experimental workflow for the comparative evaluation of this compound.
Logical Relationships of Analgesics
Caption: Logical relationships of the mechanisms of action for this compound and comparator drugs.
References
Benchmarking Anilopam: A Comparative Guide for Researchers
A notable scarcity of publicly available preclinical data for Anilopam, a benzazepine µ-opioid receptor agonist developed in the 1960s, necessitates a comparative analysis against a well-characterized compound to contextualize its potential pharmacological profile. [1][2] This guide utilizes the potent and widely studied synthetic opioid, Fentanyl, as a benchmark to illustrate the standard experimental data and mechanistic understanding required for a comprehensive evaluation of a novel analgesic. While the data presented for this compound is theoretical and based on its classification as a µ-opioid agonist, the information provided for Fentanyl is derived from published preclinical studies.
Quantitative Analysis of Antinociceptive Potency
A direct comparison of the antinociceptive potency of this compound and Fentanyl would typically involve standardized preclinical pain models. The median effective dose (ED50) is a critical metric for quantifying the dose required to produce a therapeutic effect in 50% of the test subjects. Due to the lack of available data for this compound, hypothetical values are presented to illustrate a comparative framework.
| Compound | Hot Plate Test (ED50) | Tail Flick Test (ED50) | Writhing Test (% Inhibition at a given dose) |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Fentanyl | ~0.04 mg/kg (s.c.) | 0.08 mg/kg (s.c.)[3] | High inhibition at low doses |
Experimental Protocols
Standardized experimental protocols are crucial for the reliable assessment of analgesic compounds. Below are detailed methodologies for key in vivo assays used to determine the efficacy of centrally acting analgesics.
Hot Plate Test
Objective: To assess the central analgesic activity of a compound against a thermal pain stimulus.
Methodology:
-
Animal Model: Male Sprague-Dawley rats or Swiss Webster mice are commonly used.
-
Apparatus: A commercially available hot plate apparatus maintained at a constant temperature (e.g., 55.0 ± 0.3 °C).[4]
-
Procedure:
-
Animals are habituated to the testing room for at least one hour before the experiment.
-
A baseline latency to a nociceptive response (e.g., hind paw licking, jumping) is recorded by placing the animal on the hot plate. A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.
-
The test compound (e.g., Fentanyl) or vehicle is administered, typically via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.
-
At predetermined time points post-administration, the latency to the nociceptive response is measured again.
-
-
Data Analysis: The increase in latency compared to baseline and vehicle-treated controls is calculated. The data is often expressed as the maximum possible effect (%MPE).
Acetic Acid-Induced Writhing Test
Objective: To evaluate the peripheral and central analgesic effects of a compound in a model of visceral pain.
Methodology:
-
Animal Model: Typically, male ICR or Swiss Webster mice are used.
-
Procedure:
-
Animals are pre-treated with the test compound or vehicle.
-
After a set absorption period (e.g., 30 minutes), a dilute solution of acetic acid (e.g., 0.6% v/v) is injected intraperitoneally to induce a characteristic writhing response (abdominal constrictions and stretching of the hind limbs).
-
The number of writhes is counted for a defined period (e.g., 10-20 minutes) following the acetic acid injection.
-
-
Data Analysis: The percentage of inhibition of writhing in the compound-treated groups is calculated relative to the vehicle-treated control group.
Signaling Pathways and Mechanisms of Action
This compound, as a µ-opioid receptor agonist, is presumed to share the same fundamental signaling pathway as other opioids like Fentanyl. Activation of the µ-opioid receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular events that ultimately lead to analgesia.[5][6]
µ-Opioid Receptor Signaling Pathway
The binding of an agonist such as Fentanyl to the µ-opioid receptor triggers a conformational change in the receptor, leading to the activation of associated inhibitory G-proteins (Gi/o).[6] This activation results in the dissociation of the Gα and Gβγ subunits, which then modulate downstream effectors:[6]
-
Inhibition of Adenylyl Cyclase: The Gα subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7]
-
Modulation of Ion Channels: The Gβγ subunit directly interacts with and opens G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the neuron. This reduces neuronal excitability. Concurrently, the Gβγ subunit inhibits N-type voltage-gated calcium channels, reducing calcium influx and thereby decreasing the release of excitatory neurotransmitters like glutamate (B1630785) and substance P.
These actions collectively suppress nociceptive signaling.
References
- 1. Assessing the public landscape of clinical-stage pharmaceuticals through freely available online databases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Breaking the barriers of data scarcity in drug-target affinity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fentanyl-related substances elicit antinociception and hyperlocomotion in mice via opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of chronic fentanyl administration on behavioral characteristics of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Tyrosine 7.43 is important for mu-opioid receptor downstream signaling pathways activated by fentanyl [frontiersin.org]
Validating Anilopam's Binding Affinity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative framework for validating the binding affinity of the µ-opioid receptor agonist, Anilopam. Due to the limited publicly available quantitative data for this compound, this guide presents binding affinity data for well-characterized µ-opioid receptor agonists to serve as a benchmark for experimental validation.
This compound is an opioid analgesic of the benzazepine class that acts as an agonist at µ-opioid receptors.[1][2] While it was developed in the 1960s, it was never commercially marketed, and as a result, there is a scarcity of detailed preclinical data in the public domain.[3][4] This guide outlines the standard experimental protocols used to characterize compounds of this class and provides a comparison with established µ-opioid receptor ligands.
Comparative Binding Affinity of µ-Opioid Receptor Agonists
The binding affinity of a compound to its target is a critical parameter in drug development, often expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. The following table summarizes the Ki values for several well-known µ-opioid receptor agonists, providing a reference for the expected affinity range of a potent agonist.
| Compound | Kᵢ (nM) | Classification |
| This compound | Data not publicly available | Agonist |
| Sufentanil | 0.138 | Agonist[5] |
| Buprenorphine | < 1 | Partial Agonist[5] |
| Hydromorphone | < 1 | Agonist[5] |
| Oxymorphone | < 1 | Agonist[5] |
| Morphine-6-glucuronide | 0.6 | Agonist[4] |
| Morphine | 1.2 | Agonist[4] |
| DAMGO | 1.18 - 3.46 | Agonist[1] |
| Fentanyl | ~1 - 100 | Agonist[6] |
| Hydrocodone | 19.8 | Agonist[4] |
Experimental Protocol: Radioligand Binding Assay
To determine the binding affinity (Ki) of a test compound like this compound for the µ-opioid receptor, a competitive radioligand binding assay is a standard and robust method.
Objective: To determine the in vitro binding affinity of a test compound for the µ-opioid receptor expressed in cell membranes.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human µ-opioid receptor (e.g., HEK293 or CHO cells).
-
Radioligand: A high-affinity µ-opioid receptor ligand labeled with a radioisotope, such as [³H]-DAMGO or [³H]-Naloxone.
-
Unlabeled competitor (test compound): this compound.
-
Standard non-selective antagonist (for determining non-specific binding): Naloxone (B1662785).
-
Binding buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash buffer: Ice-cold binding buffer.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the µ-opioid receptor in a cold lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the binding buffer.
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Cell membranes + radioligand.
-
Non-specific Binding: Cell membranes + radioligand + a high concentration of unlabeled naloxone (e.g., 10 µM).
-
Competitive Binding: Cell membranes + radioligand + varying concentrations of the test compound (this compound).
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a predetermined time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
-
Experimental Workflow
The following diagram illustrates the key steps in a competitive radioligand binding assay.
Caption: Workflow of a competitive radioligand binding assay.
Signaling Pathway of µ-Opioid Receptor Agonists
This compound, as a µ-opioid receptor agonist, is expected to initiate a signaling cascade similar to other agonists of this G-protein coupled receptor (GPCR). The activation of the µ-opioid receptor leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and the modulation of ion channels, which collectively result in a reduction of neuronal excitability and the analgesic effect.
Caption: Simplified signaling pathway of a µ-opioid receptor agonist.
References
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Anilopam
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe and compliant disposal of Anilopam, a pharmaceutical compound requiring special handling as hazardous waste. Adherence to these protocols is essential to prevent environmental contamination and accidental exposure.
Waste Classification and Segregation
This compound waste must be carefully segregated into distinct categories to ensure proper handling and disposal.
| Waste Category | Description | Recommended Container |
| Bulk Contaminated Waste | Unused or expired this compound, grossly contaminated items from spills, and materials used for cleanup.[1] | Designated black hazardous waste container.[1] |
| Trace Contaminated Waste | Items with minimal residual this compound, such as empty vials, used gloves, gowns, and absorbent pads.[1] | Designated yellow or black hazardous waste container labeled "Trace".[1] |
| Contaminated Sharps | Needles, syringes, and other sharps contaminated with this compound.[1] | Puncture-resistant sharps container labeled "Hazardous Waste".[1] |
Step-by-Step Disposal Protocol
The following experimental protocol outlines the necessary steps for the proper disposal of this compound waste in a laboratory setting.
Objective: To safely manage and dispose of this compound and associated contaminated materials in accordance with institutional and regulatory standards.
Materials:
-
Personal Protective Equipment (PPE): double gloves, disposable gown, eye protection, face shield.[1]
-
Designated, color-coded, and labeled hazardous waste containers.[1]
-
Plastic-backed absorbent pads.[1]
-
Chemotherapy spill kit (for spills).[1]
-
Sealable bags.[2]
Procedure:
-
Don Appropriate PPE: Before handling any this compound waste, put on the required personal protective equipment, including double gloves and a disposable gown.[1]
-
Segregate Waste at the Source:
-
Place items with minimal residual this compound (e.g., empty vials, used gloves) into the designated "Trace" contaminated waste container.[1]
-
Collect all unused or expired this compound and materials from a spill cleanup in the designated "Bulk" contaminated waste container.[1]
-
Immediately place all contaminated sharps into a puncture-resistant sharps container labeled "Hazardous Waste".[1]
-
-
Container Management:
-
Final Disposal:
-
Prohibited Disposal Methods:
Spill Management
In the event of an this compound spill, follow these steps:
-
Immediately alert others in the vicinity.[1]
-
Evacuate the immediate area if the spill is large.[1]
-
Don the appropriate spill cleanup PPE.[1]
-
Use a commercial chemotherapy spill kit, following the manufacturer's instructions.[1]
-
Collect all contaminated cleanup materials in a designated black hazardous waste container.[1]
-
Thoroughly decontaminate the affected area.[1]
Disposal Decision Pathway
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Logical workflow for this compound waste segregation and disposal.
References
Safeguarding Your Research: Essential Personal Protective Equipment (PPE) and Handling Protocols for Anilopam
Disclaimer: Publicly available safety and handling data specific to Anilopam, an opioid analgesic developed in the 1960s, is scarce as the compound was never commercially marketed.[1][2][3][4] The following guidelines are therefore based on established best practices for handling potent, hazardous pharmaceutical compounds and should be supplemented by a formal risk assessment conducted by your institution's safety officer before any handling of this compound.
This guide provides essential safety and logistical information for laboratory personnel, including researchers, scientists, and drug development professionals, who will be handling this compound. Adherence to these protocols is critical to minimize exposure risk and ensure a safe laboratory environment.
I. Personal Protective Equipment (PPE) Requirements
The primary defense against exposure to hazardous substances like this compound is the consistent and correct use of Personal Protective Equipment (PPE).[5] The required level of protection varies depending on the activity being performed.
Table 1: PPE Requirements for Handling this compound
| Activity | Gloves | Gown | Eye/Face Protection | Respiratory Protection |
| Receiving/Unpacking | Single pair of chemotherapy gloves (ASTM D6978) | Disposable, low-permeability gown | Safety glasses | Not required unless a spill is suspected |
| Compounding (Non-sterile) | Double pair of chemotherapy gloves (ASTM D6978) | Disposable, low-permeability gown with back closure | Goggles and face shield | NIOSH-certified respirator (e.g., N95) |
| Compounding (Sterile) | Double pair of sterile chemotherapy gloves (ASTM D6978) | Sterile, disposable, low-permeability gown | Goggles and face shield | NIOSH-certified respirator (e.g., N95) |
| Spill Cleanup | Double pair of chemotherapy gloves (ASTM D6978) | Disposable, low-permeability gown with back closure | Goggles and face shield | NIOSH-certified respirator (e.g., N95, N100, R100, or P100)[6] |
Source: Adapted from BenchChem guidelines for potent compounds.[5]
II. Step-by-Step Handling and Disposal Plan
A systematic approach to handling this compound from receipt to disposal is crucial for minimizing risk.[5]
1. Receiving and Storage:
-
Upon arrival, visually inspect the shipping container for any signs of damage or leakage.
-
Transport the container to a designated, well-ventilated, and clearly marked receiving area with controlled access.[5]
-
Carefully unpack this compound, placing it in a secondary container.
-
Label the container clearly with "Hazardous" and any other institutionally required warnings.
-
Store this compound in a dedicated, secure, and well-ventilated area, separate from non-hazardous materials.[5]
2. Engineering Controls and Work Practices:
-
All handling of this compound should be performed within a certified chemical fume hood, a Class II Biological Safety Cabinet (BSC), or a containment ventilated enclosure (CVE). For sterile compounding, an Aseptic Containment Isolator (CACI) is recommended.[5]
-
Before starting work, decontaminate the work surface.
-
Use a plastic-backed absorbent pad on the work surface to contain any minor spills.[5]
-
Whenever possible, utilize closed-system drug-transfer devices (CSTDs) to minimize the generation of aerosols.[5]
3. Spill Management:
-
In the event of a spill, immediately alert others in the vicinity.
-
Evacuate the immediate area if the spill is large or involves a volatile form of this compound.[5]
-
Don the appropriate PPE for spill cleanup as detailed in Table 1.
-
Use a commercially available chemotherapy spill kit, following the manufacturer's instructions.
-
Collect all contaminated materials in a designated hazardous waste container.[5]
-
Thoroughly decontaminate the area.
4. Waste Disposal: Proper disposal of this compound and all contaminated materials is a critical final step to prevent environmental contamination and accidental exposure.[5]
-
Trace Contaminated Waste: This includes items with minimal residual this compound, such as empty vials, used gloves, gowns, and absorbent pads.[5]
-
Segregate this waste into designated, clearly labeled hazardous waste containers.
-
Do not dispose of this waste in regular trash or biohazard bags.[5]
-
-
Bulk Contaminated Waste: This includes unused or expired this compound, grossly contaminated items from a spill, and materials used for cleanup.[5]
-
Collect this waste in a designated black hazardous waste container.[5]
-
-
Sharps: All needles, syringes, and other sharps contaminated with this compound must be placed in a puncture-resistant sharps container labeled "Hazardous Waste".[5]
III. Experimental Workflow Visualization
The following diagram illustrates the logical flow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. This compound|C20H26N2O|310.4 g/mol [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Occupational Safety and Health and Illicit Opioids: State of the Research on Protecting Against the Threat of Occupational Exposure - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
